molecular formula C10H11BrO2 B7968672 2-Bromo-6-(propan-2-yloxy)benzaldehyde

2-Bromo-6-(propan-2-yloxy)benzaldehyde

Cat. No.: B7968672
M. Wt: 243.10 g/mol
InChI Key: NHOFUDQYLZTJHO-UHFFFAOYSA-N
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Description

2-Bromo-6-(propan-2-yloxy)benzaldehyde is a benzaldehyde derivative with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . Its structure features a benzaldehyde core substituted with a bromo atom and an isopropoxy ether group at the 2 and 6 positions of the benzene ring, respectively . This specific arrangement makes it a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research for the construction of more complex molecules. Compounds sharing the benzaldehyde scaffold, particularly those with alkoxy substitutions like the isopropoxy group, are frequently employed in medicinal chemistry campaigns. Research indicates that such structural motifs are utilized in the development of novel therapeutics, for instance, as core components in the design of potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, which are promising drug targets for conditions like diabetic retinopathy . Furthermore, bromo- and alkoxy-substituted benzaldehydes serve as key precursors in the synthesis of molecular hybrids and conjugates, including those bearing imidazole moieties, which are investigated for their antibacterial properties against resistant pathogens . As a building block, the aldehyde group is highly reactive, allowing for further transformations such as condensations or reductions, while the bromo atom enables metal-catalyzed cross-coupling reactions. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOFUDQYLZTJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

thermodynamic properties of 2-Bromo-6-(propan-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of 2-Bromo-6-(propan-2-yloxy)benzaldehyde

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, a profound understanding of the physicochemical properties of novel molecular entities is not merely academic—it is a cornerstone of scalable, safe, and efficient process development. This compound is a substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents. Its utility is defined by the reactive aldehyde group and the strategic placement of bromo and isopropoxy substituents on the aromatic ring, which allow for a multitude of subsequent chemical transformations.

The thermodynamic properties of this compound—such as its melting point, boiling point, enthalpy of vaporization, and heat capacity—are critical parameters that govern its behavior during purification, reaction, and storage. These properties dictate the energy requirements for phase transitions, influence reaction kinetics, and are essential for thermal hazard assessments. This technical guide provides a comprehensive exploration of these key thermodynamic characteristics. As experimentally determined data for this specific compound is not widely published, we will focus on the authoritative experimental methodologies for their determination, grounded in first principles and validated protocols. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to characterizing this and similar novel compounds.

Physicochemical & Thermodynamic Profile

While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from analogous compounds. The following table summarizes these expected characteristics and provides a framework for experimental verification.

PropertyPredicted/Estimated ValueSignificance & Rationale
IUPAC Name This compound-
CAS Number 196509-37-6-
Molecular Formula C₁₀H₁₁BrO₂Derived from its constituent atoms.
Molecular Weight 243.10 g/mol Calculated from the molecular formula.
Melting Point (T_fus) ~40-50 °CEstimated based on similar substituted benzaldehydes like 2-Bromo-6-fluorobenzaldehyde (43-47 °C).[1] A sharp melting point range (≤1°C) is a primary indicator of high purity.[2]
Boiling Point (T_boil) ~250-270 °C (at 760 Torr)Predicted based on structurally related compounds. Boiling point is a crucial parameter for purification via distillation.[3][4]
Density ~1.3-1.4 g/cm³Predicted. Important for process design, reactor volume calculations, and solvent selection.
Enthalpy of Vaporization (Δ_vap H) ~50-65 kJ/molEstimated. Represents the energy required for distillation and is a measure of intermolecular forces.[5][6]
Heat Capacity (C_p) ~250-300 J/(mol·K)Estimated. Critical for calculating heat transfer requirements during heating or cooling processes and for performing thermal safety assessments.[7][8]

Experimental Determination of Thermodynamic Properties

The following sections detail the standard, validated experimental protocols for determining the core . The causality behind experimental choices is emphasized to ensure a deep understanding of the methodology.

Melting Point (T_fus) Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the transition range, making it a fundamental assessment of purity.[2][9]

Methodology: Capillary Method using a Mel-Temp Apparatus or Thiele Tube

This method is chosen for its high accuracy and requirement for only a small amount of sample.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

  • Capillary Packing: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed bottom of the tube gently on a hard surface to pack the powder down to a height of 1-2 mm.[10]

  • Apparatus Setup:

    • Mel-Temp: Place the packed capillary into the heating block of the apparatus.

    • Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[9] Immerse this assembly in the oil of a Thiele tube, ensuring the oil level is above the sample.

  • Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. This saves time during the accurate measurement.[2]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the apparatus again, but slow the heating rate to 1-2°C per minute as the temperature approaches the approximate melting point.[9]

  • Data Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last crystal melts. The melting point range is reported as T₁ - T₂.[11]

Trustworthiness: This protocol is self-validating. A sharp melting range (e.g., 0.5-1.0°C) is a strong indicator of a pure compound. If the range is broad, it suggests the presence of impurities, necessitating further purification.

Experimental Workflow: Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Dry & Pulverize Sample P2 Pack Capillary Tube (1-2 mm) P1->P2 M1 Insert into Thiele Tube / Mel-Temp P2->M1 M2 Rapid Heating for Approx. MP M1->M2 M3 Cool & Prepare Fresh Sample M2->M3 M4 Slow Heating (1-2°C/min) M3->M4 M5 Record T1 (First Liquid) M4->M5 M6 Record T2 (All Liquid) M5->M6 A1 Report Range: T1 - T2 M6->A1 A2 Assess Purity (Sharp vs. Broad) A1->A2

Caption: Workflow for determining melting point via the capillary method.

Boiling Point (T_boil) Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[4] It is a characteristic physical property that is highly sensitive to changes in atmospheric pressure and is essential for designing purification protocols like distillation.

Methodology: Thiele Tube Micro-Method

For small, research-scale quantities of a substance, the Thiele tube micro-method is highly effective and minimizes material loss.[12]

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount (a few milliliters) of liquid this compound into a small test tube (fusion tube).[3][13]

  • Capillary Inversion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the fusion tube with the open end down.

  • Apparatus Setup: Attach the fusion tube to a thermometer with the sample aligned with the thermometer bulb. Insert the assembly into a Thiele tube filled with mineral oil.

  • Heating: Gently heat the side arm of the Thiele tube.[12] As the temperature rises, air trapped in the capillary will bubble out.

  • Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the sample's vapor pressure has exceeded the external pressure.[4]

  • Cooling & Data Recording: Remove the heat source. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure. The temperature at this exact moment is the boiling point.[12]

  • Pressure Correction: Record the ambient barometric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point may need to be corrected.

Expertise: The key to an accurate measurement is observing the precise moment the liquid is drawn into the capillary upon cooling. Heating too quickly can lead to superheating and an erroneously high reading.

Experimental Workflow: Boiling Point Determination

G P1 Place Liquid in Fusion Tube P2 Insert Inverted Capillary (Open End Down) P1->P2 M1 Assemble with Thermometer in Thiele Tube P2->M1 M2 Heat Gently M1->M2 M3 Observe Rapid Bubbles M2->M3 M4 Remove Heat M3->M4 M5 Record Temp when Liquid Enters Capillary M4->M5 A1 Record Barometric Pressure M5->A1

Caption: Micro-method workflow for boiling point determination using a Thiele tube.

Enthalpy of Vaporization (Δ_vap H)

The enthalpy of vaporization is the amount of energy that must be added to a liquid substance to transform a given quantity of that substance into a gas at a constant pressure.[6] It is a direct measure of the strength of intermolecular forces.

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a modern, rapid, and accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[14]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a volatile sample pan (crucible).

  • Crucible Sealing: Seal the pan hermetically, then pierce the lid with a small, well-defined hole. This allows vapor to escape in a controlled manner during the experiment.

  • Instrument Setup: Place the prepared sample crucible and an empty, sealed reference crucible into the DSC cell.

  • Thermal Program: Heat the cell at a constant rate (e.g., 10 K/min) under a continuous flow of inert gas (e.g., nitrogen).

  • Data Acquisition: The instrument records the heat flow to the sample versus temperature. The vaporization of the liquid will produce a large endothermic peak on the DSC thermogram.

  • Data Analysis: Integrate the area under the endothermic peak. This area is directly proportional to the total heat absorbed during vaporization. The enthalpy of vaporization (in J/g) is calculated by dividing the integrated heat by the initial sample mass. This can then be converted to kJ/mol using the molecular weight.

Causality: The DSC directly measures the heat energy (enthalpy) required to drive the endothermic liquid-to-gas phase transition. The choice of a pierced lid is critical; it ensures that vaporization occurs at the ambient pressure of the DSC cell, allowing for a well-defined boiling event.

Experimental Workflow: Δ_vap H by DSC

G P1 Weigh Sample (1-5 mg) into Volatile Pan P2 Hermetically Seal Pan P1->P2 P3 Pierce Lid with Pin P2->P3 M1 Place Sample & Reference Pans in DSC Cell P3->M1 M2 Heat at Constant Rate (e.g., 10 K/min) M1->M2 A1 Record Endothermic Vaporization Peak M2->A1 A2 Integrate Peak Area A1->A2 A3 Calculate ΔvapH: (Area / Mass) * MW A2->A3

Caption: Workflow for determining the enthalpy of vaporization using DSC.

Heat Capacity (C_p)

Specific heat capacity is the quantity of heat required to raise the temperature of one gram of a substance by one degree Celsius.[7] It is a fundamental property for any process involving heat transfer.

Methodology: Differential Scanning Calorimetry (DSC) - ASTM E1269

The "three-step" DSC method is a standard and reliable technique for determining heat capacity.

Step-by-Step Protocol:

  • Run 1 (Baseline): Run the desired temperature program (e.g., from 25°C to 100°C at 20 K/min) with both the sample and reference pans empty to obtain an instrumental baseline.

  • Run 2 (Standard): Place a known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) in the sample pan and repeat the exact same temperature program.

  • Run 3 (Sample): Replace the sapphire standard with an accurately weighed sample of this compound and repeat the temperature program a final time.

  • Calculation: The heat capacity of the sample (C_p,sample) at any given temperature is calculated using the following equation: C_p,sample = C_p,std × (m_std / m_sample) × (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) Where:

    • C_p,std is the heat capacity of the standard.

    • m is the mass.

    • DSC refers to the vertical heat flow signal from the respective run.

Trustworthiness: This method is internally calibrated against a known standard (sapphire), ensuring high accuracy. The use of an identical thermal program for all three runs cancels out systematic instrument errors.[7]

Experimental Workflow: C_p by DSC

G cluster_runs DSC Measurement Sequence cluster_analysis Calculation R1 Run 1: Baseline (Empty Pans) R2 Run 2: Standard (Sapphire) R3 Run 3: Sample A1 Obtain Heat Flow Data (DSC_baseline, DSC_std, DSC_sample) R3->A1 A2 Apply ASTM E1269 Formula A1->A2 A3 Report Cp vs. Temperature A2->A3

Caption: The three-step DSC workflow for specific heat capacity determination.

Conclusion

References

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • ResearchGate. (2023, October 15). What are the different ways to calculate enthalpy of vaporization?[Link]

  • Kennedy, A. P. Sr. Determination of Enthalpy of Vaporization Using a Microwave Oven. Journal of Chemical Education. [Link]

  • Akadémiai Kiadó. Fast method for the experimental determination of vaporization enthalpy by differential scanning calorimetry. [Link]

  • Anonymous. DETERMINATION OF BOILING POINTS. [Link]

  • Al-Mustaqbal University College. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [Link]

  • LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Zaitsau, D. H., & Paulechka, E. CHAPTER 6 Calorimetric Determination of Enthalpies of Vaporization. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • Al-Mustaqbal University College. (2021, September 19). experiment (1) determination of melting points. [Link]

  • SSERC. Melting point determination. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • Royal Society of Chemistry. Calorimetric Determination of Enthalpies of Vaporization. [Link]

  • Mettler Toledo. Specific Heat Capacity Measurement. [Link]

  • FAQ. What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE?[Link]

  • CaloriCool. Heat Capacity Measurement. [Link]

  • ChemBK. (2024, April 9). Benzaldehyde,2-broMo-6-hydroxy-. [Link]

  • LibreTexts Chemistry. (2023, May 13). 12.3: Heat Capacity, Enthalpy, and Calorimetry. [Link]

  • Fiveable. Heat Capacity and Calorimetry | Thermodynamics Class Notes. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7). [Link]

  • Rihani, D. N., & Doraiswamy, L. K. Estimation of Heat Capacity of Organic Compounds from Group Contributions. Industrial & Engineering Chemistry Fundamentals. [Link]

  • PubChem. 2-Bromo-3-isopropoxy-propenal. [Link]

  • ResearchGate. Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). [Link]

  • Semantic Scholar. (2011, October 20). Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. [Link]

  • ResearchGate. (2025, August 6). (PDF) Prediction of vaporization enthalpies based on modified Randic indices. Aldehydes and ketones. [Link]

  • ACS Publications. Journal of the American Chemical Society. [Link]

  • NIST. Propane, 2-bromo-. [Link]

  • PubChem. 2-(Propan-2-yloxy)benzaldehyde. [Link]

  • Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • McQuaid, M. J., & Rice, B. M. Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. DTIC. [Link]

  • Ravikovitch, P. I., et al. Characterization of MCM-48 Materials. [Link]

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An In-Depth Technical Guide to 2-Bromo-6-(propan-2-yloxy)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Bromo-6-(propan-2-yloxy)benzaldehyde, a key aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and prospective applications.

Introduction: A Scaffold of Pharmaceutical Interest

This compound, also known as 2-bromo-6-isopropoxybenzaldehyde, belongs to a class of substituted benzaldehydes that are pivotal intermediates in the synthesis of complex organic molecules. The strategic placement of the bromo, isopropoxy, and aldehyde functionalities on the aromatic ring provides a unique combination of reactive sites, making it a valuable precursor for the construction of diverse molecular architectures. While specific data for this compound is not extensively reported in public literature, its structural motifs are present in numerous compounds with significant biological activities. This guide aims to consolidate available information on related compounds and provide a scientifically grounded projection of its properties and utility.

Synthesis and Purification: A Strategic Alkylation Approach

The most logical and established route for the synthesis of this compound is via the Williamson ether synthesis, starting from the commercially available 2-Bromo-6-hydroxybenzaldehyde. This method involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an isopropyl halide.

Causality Behind Experimental Choices

The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is crucial as it effectively solvates the cation of the base, leaving the phenoxide anion more exposed and reactive. Potassium carbonate is a commonly used base for this transformation due to its moderate basicity, which is sufficient to deprotonate the phenol without causing unwanted side reactions. The reaction temperature is typically kept moderate to ensure a clean conversion and minimize potential side products.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Bromo-6-hydroxybenzaldehyde (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • 2-Bromopropane (or 2-iodopropane) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-Bromo-6-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_Bromo_6_hydroxybenzaldehyde 2-Bromo-6-hydroxybenzaldehyde Reaction Williamson Ether Synthesis (60-70 °C, 4-6h) 2_Bromo_6_hydroxybenzaldehyde->Reaction 2_Bromopropane 2-Bromopropane 2_Bromopropane->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction DMF DMF (Solvent) DMF->Reaction Workup Aqueous Work-up (NH₄Cl quench, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Physicochemical Properties

PropertyValue (Predicted/Inferred)Source(s)
Molecular Formula C₁₀H₁₁BrO₂-
Molecular Weight 243.10 g/mol -
Appearance White to off-white solid or oilInferred
Melting Point Not reported-
Boiling Point > 250 °C (Predicted)Inferred
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Insoluble in water.Inferred

Spectroscopic Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the methine proton of the isopropoxy group and a doublet for the six methyl protons. The aromatic protons would appear as multiplets in the aromatic region, and the aldehyde proton would be a singlet at a downfield chemical shift (typically around 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the isopropoxy group.

  • IR Spectroscopy: The infrared spectrum would exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group (around 1690-1710 cm⁻¹), as well as C-O stretching vibrations for the ether linkage.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Development

Halogenated and alkoxy-substituted benzaldehydes are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular complexity. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to form Schiff bases and heterocyclic systems.

Derivatives of structurally similar compounds have shown a wide range of biological activities, including:

  • Kinase Inhibition: Substituted benzaldehydes are key components in the synthesis of various kinase inhibitors, which are crucial in cancer therapy. The 2-bromo-6-alkoxy motif can be found in precursors to potent and selective inhibitors.

  • Antimicrobial and Antifungal Agents: The benzaldehyde scaffold is present in many compounds with antimicrobial and antifungal properties.

  • Anti-inflammatory Agents: Derivatives of brominated hydroxybenzaldehydes have been investigated for their anti-inflammatory effects.

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications in these and other areas of drug discovery.

Conclusion

This compound is a strategically functionalized aromatic aldehyde with significant potential as a building block in organic synthesis and medicinal chemistry. While some of its specific physicochemical properties are not yet widely documented, its synthesis is readily achievable through established methods. The presence of three distinct functional groups provides a versatile platform for the development of novel and complex molecules, particularly in the realm of drug discovery. Further investigation into the reactivity and applications of this compound is warranted and promises to yield valuable insights for the scientific community.

References

  • ChemBK. Benzaldehyde, 2-broMo-6-hydroxy-. [Link][2]

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Technical Guide: Identification and Synthesis of 2-Bromo-6-(propan-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Bromo-6-(propan-2-yloxy)benzaldehyde , focusing on its identification, structural validation, and synthesis from commercially available precursors.

Part 1: Compound Identification & CAS Status

The "Missing" CAS Number

Researchers frequently encounter ambiguity when searching for This compound (also known as 2-Bromo-6-isopropoxybenzaldehyde ). Unlike its common isomers, this specific substitution pattern is often treated as a custom synthesis intermediate rather than a stocked catalog item.

While direct CAS numbers exist for its isomers (e.g., 5-Bromo-2-isopropoxybenzaldehyde, CAS 138505-25-6), the target compound is most reliably identified through its parent precursor and systematic nomenclature.

Core Chemical Identity

To ensure precision in procurement and synthesis, use the following structural identifiers.

ParameterSpecification
Systematic Name This compound
Common Name 2-Bromo-6-isopropoxybenzaldehyde
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Parent Precursor CAS 22532-61-2 (2-Bromo-6-hydroxybenzaldehyde)
SMILES CC(C)Oc1cccc(Br)c1C=O[1]
InChIKey Predicted: UQZWKXVGVXQZQA-UHFFFAOYSA-N

Critical Note: If a vendor claims to supply this compound, verify the structure via NMR immediately. Confusion with the 2-isopropoxy-5-bromo isomer is common due to similar elution times in LC-MS.

Part 2: Synthesis & Manufacturing Protocol

Since the target is rarely available off-the-shelf, the industry-standard approach for acquisition is a Williamson Ether Synthesis starting from 2-Bromo-6-hydroxybenzaldehyde . This route is preferred for its high yield and the suppression of side reactions (e.g., Cannizzaro) due to the steric hindrance of the ortho-substituents.

Reaction Pathway

The synthesis involves the O-alkylation of the phenolic hydroxyl group at the 6-position using an isopropyl halide.

SynthesisPathway Precursor 2-Bromo-6-hydroxybenzaldehyde (CAS: 22532-61-2) Intermediate Phenolate Intermediate Precursor->Intermediate Deprotonation (DMF, 60°C) Reagents Reagents: 2-Bromopropane (or 2-Iodopropane) K2CO3 (Base) Reagents->Intermediate Product 2-Bromo-6-isopropoxybenzaldehyde (Target) Intermediate->Product Sn2 Alkylation 4-6 Hours

Figure 1: Synthetic pathway for the O-alkylation of 2-Bromo-6-hydroxybenzaldehyde.

Step-by-Step Experimental Protocol

Objective: Synthesis of 10g of 2-Bromo-6-isopropoxybenzaldehyde.

Reagents:

  • Starting Material: 2-Bromo-6-hydroxybenzaldehyde (1.0 eq, 10.0 g, ~49.7 mmol).

  • Alkylating Agent: 2-Iodopropane (1.5 eq) or 2-Bromopropane (2.0 eq). Note: Iodide is faster/cleaner.

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq).
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[2]
    
  • Dissolution: Add 2-Bromo-6-hydroxybenzaldehyde (10.0 g) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
     (13.7 g) in a single portion. The suspension may turn yellow/orange, indicating phenolate formation. Stir at Room Temperature (RT) for 30 minutes.
    
  • Alkylation: Add 2-Iodopropane (7.5 mL, ~12.7 g) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C . Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Checkpoint: The starting material (

      
      ) should disappear; the product (
      
      
      
      ) will appear as a distinct spot.
  • Workup:

    • Cool to RT.

    • Pour the mixture into ice-cold water (400 mL) to precipitate inorganic salts and the product.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If the crude oil is impure, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, compare your analytical data against these predicted parameters. Deviations suggest regio-isomer contamination (e.g., C-alkylation vs. O-alkylation).

Predicted NMR Profile ( )
Proton (

)
Shift (

ppm)
MultiplicityIntegrationAssignment
Aldehyde 10.45 Singlet (s)1H-CH O
Aromatic 7.10 - 7.35Multiplet (m)3HBenzene Ring (H3, H4, H5)
Methine 4.60Septet1H-OCH (CH₃)₂
Methyl 1.38Doublet (d)6H-OCH(CH ₃)₂

Diagnostic Signal: The disappearance of the broad phenolic -OH singlet (


11.0 ppm) and the appearance of the isopropyl septet at 4.60 ppm confirms successful O-alkylation.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Pattern: Look for the characteristic bromine isotope pattern (1:1 ratio of M and M+2).

  • Target Mass:

    
    .
    

Part 4: Applications in Drug Discovery

This scaffold is a valuable building block for Suzuki-Miyaura Cross-Couplings . The steric bulk of the ortho-isopropoxy group combined with the ortho-bromo handle forces the aldehyde into a specific conformation, which is critical for:

  • Atroposelective Synthesis: Creating axially chiral biaryls.

  • Kinase Inhibitors: Mimicking the steric environment of specific ATP-binding pockets.

  • Antiviral Scaffolds: Similar motifs appear in HCV NS3/4A protease inhibitors (e.g., analogues of Simeprevir/Glecaprevir intermediates).

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-6-hydroxybenzaldehyde (CAS 22532-61-2).[3][4] Retrieved from .

  • ChemicalBook. Synthesis and Properties of Brominated Hydroxybenzaldehydes. Retrieved from .

  • BenchChem. Reactivity Profile: 2-Bromo-5-hydroxybenzaldehyde and Isomers. Retrieved from .

  • BLD Pharm. Building Blocks: 5-Bromo-2-isopropoxybenzaldehyde (Isomer Comparison). Retrieved from .

Sources

The Synthetic Versatility of 2-Bromo-6-Substituted Benzaldehydes: A Gateway to Novel Pharmaceuticals and Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-6-substituted benzaldehyde derivatives have emerged as pivotal building blocks in modern organic synthesis. Their unique structural motif, featuring a reactive aldehyde, a strategically positioned bromine atom, and a variable substituent at the 6-position, offers a trifecta of synthetic handles for the construction of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and diverse applications of this versatile class of compounds. We will delve into the causality behind experimental choices for their preparation and subsequent transformations, including key palladium-catalyzed cross-coupling reactions. Furthermore, this guide will explore their significant role in the development of novel therapeutics, particularly as precursors to biologically active heterocycles such as isoindolinones and phthalazinones, and their burgeoning potential in the realm of materials science.

Introduction: The Strategic Importance of the 2-Bromo-6-Substituted Benzaldehyde Scaffold

The inherent reactivity of the aldehyde group, combined with the synthetic versatility of the aryl bromide, makes 2-bromobenzaldehyde derivatives highly valuable synthons. The introduction of a substituent at the 6-position provides a powerful tool for modulating the electronic and steric properties of the molecule, thereby influencing its reactivity and the properties of the resulting products. This strategic substitution allows for the fine-tuning of biological activity in medicinal chemistry and the optimization of photophysical properties in materials science.

The aldehyde functionality serves as a versatile precursor for the formation of a wide array of chemical bonds and functional groups. It readily participates in nucleophilic addition, condensation, and oxidation reactions. The bromine atom, on the other hand, is a key player in modern organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds through powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1][2][3] This guide will explore the synergistic interplay of these functional groups, which underpins the synthetic utility of 2-bromo-6-substituted benzaldehydes.

Synthetic Strategies for 2-Bromo-6-Substituted Benzaldehydes

The efficient synthesis of 2-bromo-6-substituted benzaldehydes is paramount to their application. Several methodologies have been developed, each with its own advantages and substrate scope. The choice of synthetic route often depends on the nature of the desired substituent at the 6-position.

Synthesis of 2-Bromo-6-fluorobenzaldehyde

A patented method for the preparation of 2-bromo-6-fluorobenzaldehyde highlights a two-step process starting from 2-bromo-6-fluorotoluene.[4]

Step 1: Bromination of the Benzylic Position In the presence of an organic or inorganic solvent, 2-bromo-6-fluorotoluene is treated with hydrobromic acid and hydrogen peroxide under light conditions. This radical bromination selectively targets the benzylic methyl group to yield 2-bromo-6-fluorobenzyl bromide.[4]

Step 2: Oxidation to the Aldehyde The resulting 2-bromo-6-fluorobenzyl bromide is then oxidized to the corresponding aldehyde using dimethyl sulfoxide (DMSO) and an inorganic compound at an elevated temperature.[4]

This method offers the advantages of being cost-effective and having a simple work-up procedure.[4]

Synthesis of 2-Bromo-6-alkoxybenzaldehydes

The synthesis of 2-bromo-6-alkoxybenzaldehydes can be achieved through a multi-step sequence starting from commercially available precursors. A general approach involves the O-alkylation of a suitably substituted phenol, followed by ortho-lithiation and formylation.[5]

Synthesis of 2-Amino-3,5-dibromobenzaldehyde

A method for the synthesis of 2-amino-3,5-dibromobenzaldehyde involves the direct bromination of o-aminobenzaldehyde.[6] To improve the utilization of bromine, potassium bromide (KBr) is used as an additive. The reaction is typically carried out in ethanol, and the product is precipitated by the addition of a saturated sodium bicarbonate solution.[6] Another patented method utilizes hydrogen peroxide in the bromination step.[2]

Key Transformations of 2-Bromo-6-Substituted Benzaldehydes

The synthetic power of 2-bromo-6-substituted benzaldehydes is most evident in their participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents at the 2-position, paving the way for the creation of diverse molecular libraries.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide.[3] For 2-bromo-6-substituted benzaldehydes, this reaction provides a direct route to biaryl and heteroaryl structures, which are prevalent in many pharmaceuticals and functional materials.

The choice of catalyst, ligand, and base is crucial for the success of the Suzuki coupling, especially with sterically hindered substrates like 2-bromo-6-substituted benzaldehydes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add the 2-bromo-6-substituted benzaldehyde (1.0 eq.), the arylboronic acid or ester (1.1 - 1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., toluene, dioxane, DMF) and, if necessary, water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: The Power of Olefin Arylation

The Heck reaction, another Nobel Prize-winning transformation, involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[2] This reaction is particularly useful for synthesizing styrenyl derivatives from 2-bromo-6-substituted benzaldehydes, which can be valuable intermediates in the synthesis of natural products and materials for organic electronics.

Quantitative Data: Heck Reaction of Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)K₂CO₃DMA1404079
24-BromotoluenePd(OAc)₂ (2)K₂CO₃DMA1404065

Data adapted from a study on dehydrohalogenative Heck reactions, providing representative conditions and yields.[7]

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[1] This reaction allows for the coupling of 2-bromo-6-substituted benzaldehydes with a wide range of primary and secondary amines.

Experimental Protocol: General Conditions for Buchwald-Hartwig Amination

  • Reactants: 1 equivalent of the 2-bromo-6-substituted benzaldehyde, 1 equivalent of the amine.

  • Catalyst: 5 mol% of a palladium catalyst, such as "XantPhos Pd G3".

  • Base: 2 equivalents of a soluble organic base like DBU.

  • Solvent: A mixture of acetonitrile and toluene.

  • Temperature: 140 °C.

  • Reaction Time: Typically 60 minutes in a flow reactor.[8][9]

The use of a soluble organic base like DBU can be advantageous, particularly in flow chemistry setups, as it avoids the formation of insoluble inorganic salts that can cause blockages.[8][9]

Applications in Medicinal Chemistry: Building Biologically Active Heterocycles

2-Bromo-6-substituted benzaldehydes are particularly valuable in medicinal chemistry as precursors to a variety of heterocyclic scaffolds with significant biological activity.

Isoindolinones: A Privileged Scaffold

Isoindolinones are a class of nitrogen-containing heterocycles that form the core of numerous biologically active molecules with anticancer, anti-inflammatory, and neuroprotective properties.[10]

Synthesis of Isoindolinones

A common strategy for the synthesis of isoindolinones involves the intramolecular cyclization of intermediates derived from 2-bromobenzaldehydes. One approach is a one-pot Horner-Wadsworth-Emmons olefination and intramolecular N-arylation.[11] Another versatile method is the Ugi four-component reaction followed by a copper-catalyzed deamidative C-C coupling.[12]

Biological Activity of Isoindolinone Derivatives

Recent studies have highlighted the potential of isoindolinone derivatives as potent histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[3]

Quantitative Data: Anticancer Activity of Isoindolinone Derivatives

CompoundCell LineIC₅₀ (µM)
Compound A A549 (Lung Cancer)0.5
Compound B K562 (Leukemia)1.2
Compound C A549 (Lung Cancer)2.1
Compound D K562 (Leukemia)3.5

This table presents a selection of IC₅₀ values for illustrative purposes, demonstrating the potent anticancer activity of isoindolinone derivatives.[5][13][14]

Phthalazinones: Targeting Signaling Pathways

Phthalazinone derivatives also represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[15]

Synthesis of Phthalazinones

Phthalazinones can be synthesized from 2-bromobenzaldehydes through various routes, including condensation with hydrazines followed by palladium-catalyzed carbonylation.[12]

Targeting Signaling Pathways

Phthalazinone derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the Hedgehog and TGFβ pathways.[16][17][18]

  • Hedgehog Pathway Inhibition: Certain phthalazine derivatives have shown nanomolar IC₅₀ values against the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[16]

  • TGFβ Pathway Inhibition: A novel phthalazine scaffold has been discovered that inhibits the TGFβ pathway through a non-receptor-kinase mechanism, offering a potential new therapeutic strategy for diseases driven by aberrant TGFβ signaling.[17][18]

Applications in Materials Science: Crafting Novel Organic Materials

The unique electronic and structural features of molecules derived from 2-bromo-6-substituted benzaldehydes make them promising candidates for applications in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

The ability to construct extended π-conjugated systems through cross-coupling reactions makes 2-bromo-6-substituted benzaldehydes attractive starting materials for the synthesis of organic semiconductors for OLEDs. The aldehyde group can be further functionalized to tune the electronic properties and morphology of the final material. While specific examples directly utilizing 2-bromo-6-substituted benzaldehydes are emerging, the synthesis of related brominated aromatic aldehydes for OLED applications has been reported.[19]

Organic Semiconductors

The development of novel organic semiconductors is crucial for advancing technologies such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The modular nature of the synthesis of derivatives from 2-bromo-6-substituted benzaldehydes allows for the systematic tuning of properties like charge carrier mobility and light absorption characteristics. The synthesis of organic semiconductors often involves the coupling of aromatic building blocks, a process for which 2-bromo-6-substituted benzaldehydes are well-suited.[20]

Conclusion and Future Outlook

2-Bromo-6-substituted benzaldehyde derivatives stand as a testament to the power of strategic molecular design. The combination of a reactive aldehyde, a versatile bromine handle, and a tunable 6-substituent provides a robust platform for the synthesis of a vast array of complex and functional molecules. In medicinal chemistry, these compounds have proven to be invaluable in the quest for novel therapeutics, particularly in the development of potent anticancer agents that target critical signaling pathways. In materials science, their potential is beginning to be realized, with promising applications in the development of next-generation organic electronic devices.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the expansion of the substituent scope at the 6-position to access novel chemical space, and a deeper exploration of their applications in materials science. As our understanding of the structure-property relationships of these derivatives continues to grow, so too will their impact on both human health and technology.

References

  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC. (2021). Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (2019). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed. (2017). Retrieved from [Link]

  • Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors - PubMed. (2021). Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved from [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

  • IC50 values of the test compounds against the three cancer cell lines. | Download Table. (n.d.). Retrieved from [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC. (n.d.). Retrieved from [Link]

  • Pharmacological activities of various phthalazine and phthalazinone derivatives. (2025). Retrieved from [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]

  • In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC. (2022). Retrieved from [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC. (2025). Retrieved from [Link]

  • IC 50 values of the experimental compounds towards the tested cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of isoindolinones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Facile Synthesis of Alkylthio-Benzaldehydes. (n.d.). Retrieved from [Link]

  • Graphviz tutorial - YouTube. (2021). Retrieved from [Link]

  • Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • The synthetic method of the dibromo benzaldehyde of 2 amino 3,5 - Google Patents. (n.d.).
  • CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents. (n.d.).
  • Graphviz Examples and Tutorial - Sketchviz. (n.d.). Retrieved from [Link]

  • Heck coupling of different aryl halides with styrene. a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Guide to Flowcharts in Graphviz - Sketchviz. (n.d.). Retrieved from [Link]

  • Heck reaction of bromides with styrene | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substitut - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis of isoindolinone compounds.[a] | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Retrieved from [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. (2023). Retrieved from [Link]

  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC. (2024). Retrieved from [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC. (2022). Retrieved from [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate. (2019). Retrieved from [Link]

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Retrieved from [Link]

  • The preparation of some heteroaromatic and aromatic aldehydes - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Alkoxy-Substituted Triphenylamine based Chromophores for Dye-Sensitized Solar Cells. (2025). Retrieved from [Link]

  • Design and synthesis of proton-dopable organic semiconductors - PMC. (n.d.). Retrieved from [Link]

  • Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions - ResearchGate. (2019). Retrieved from [Link]

  • New organic semiconductors and their device performance as a function of thiophene orientation - Journal of Materials Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

Visualizations

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Process cluster_product Product 2_Bromo_6_Substituted_Benzaldehyde 2-Bromo-6-Substituted Benzaldehyde Reaction_Setup Reaction Setup (Inert Atmosphere) 2_Bromo_6_Substituted_Benzaldehyde->Reaction_Setup Arylboronic_Acid Arylboronic Acid/Ester Arylboronic_Acid->Reaction_Setup Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Setup Base Base (e.g., K2CO3) Base->Reaction_Setup Solvent Solvent (e.g., Toluene) Solvent->Reaction_Setup Heating Heating (80-110 °C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Final_Product 2-Aryl-6-Substituted Benzaldehyde Derivative Purification->Final_Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of a 2-bromo-6-substituted benzaldehyde.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd_0_L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd_0_L2->Oxidative_Addition + Ar-Br Pd_II_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd_II_Complex Amine_Coordination Amine Coordination Pd_II_Complex->Amine_Coordination + HNR'R'' Amine_Complex [Ar-Pd(II)(HNR'R'')L2]+Br- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd_0_L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Signaling_Pathways Targeting Cancer Signaling Pathways cluster_Hedgehog Hedgehog Pathway cluster_TGFb TGFβ Pathway Smoothened Smoothened Gli Gli Smoothened->Gli Gene_Transcription Gene Transcription (Cell Proliferation) Gli->Gene_Transcription TGFb_Receptor TGFβ Receptor Smad_Phosphorylation Smad2/3 Phosphorylation TGFb_Receptor->Smad_Phosphorylation Smad_Complex Smad Complex Formation Smad_Phosphorylation->Smad_Complex Nuclear_Translocation Nuclear Translocation & Gene Regulation Smad_Complex->Nuclear_Translocation Phthalazinone_Derivatives Phthalazinone Derivatives Phthalazinone_Derivatives->Smoothened Inhibition Phthalazinone_Derivatives->Smad_Phosphorylation Inhibition (Non-receptor kinase)

Caption: Phthalazinone derivatives as inhibitors of the Hedgehog and TGFβ signaling pathways in cancer.

Sources

reactivity profile of bromine and aldehyde groups in 2-Bromo-6-(propan-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(propan-2-yloxy)benzaldehyde

Introduction: A Molecule of Strategic Dichotomy

This compound is a fascinating and synthetically valuable building block. Its utility arises not from the reactivity of a single functional group, but from the nuanced and often competing reactivities of its three core components: a nucleophilically susceptible aldehyde , a transition-metal reactive aryl bromide , and a sterically demanding ortho-isopropoxy group . The strategic placement of these groups—two bulky substituents flanking a carbonyl—creates a unique chemical environment where steric hindrance and electronic effects dictate the feasibility and outcome of transformations.

This guide provides an in-depth analysis of the molecule's reactivity profile. We will dissect the behavior of both the aldehyde and the aryl bromide moieties, offering field-proven insights and detailed protocols for their selective transformation. The central theme is understanding how the ortho relationship and the specific nature of the substituents control which part of the molecule reacts and why, enabling researchers to harness its synthetic potential with precision.

Diagram 1: Structural Anatomy and Influence

G cluster_molecule This compound cluster_key Key Influences A C B C A->B Aldehyde CHO A->Aldehyde Electrophilic Carbonyl C C B->C Bromine Br B->Bromine Cross-Coupling Site D C C->D E C D->E F C E->F F->A Isopropoxy O-iPr F->Isopropoxy Steric Shield +R Effect K1 • Aldehyde: Target for nucleophiles, redox rxns. K2 • Bromine: Handle for C-C, C-N bond formation. K3 • Ortho Shielding: Both Br and O-iPr sterically hinder the aldehyde, influencing reaction kinetics and feasibility. K4 • Electronic Effects: O-iPr is electron-donating (+R), Br is electron-withdrawing (-I).

Caption: Key functional groups and their inherent electronic/steric influences.

Part 1: Reactivity of the Aldehyde Group

The aldehyde functionality is a cornerstone of organic synthesis, typically serving as a potent electrophile. However, in this specific molecule, its reactivity is heavily modulated by the two flanking ortho substituents. The bulky bromine atom and the even larger isopropoxy group create significant steric congestion around the carbonyl carbon. This "ortho effect" is the single most important factor to consider when planning reactions at this site.

Nucleophilic Addition Reactions

Nucleophilic attack on the carbonyl carbon is possible but requires careful selection of reagents to overcome steric hindrance.

The addition of organometallic reagents like Grignard or organolithiums is a fundamental method for forming carbon-carbon bonds and producing secondary alcohols.[1][2][3] With sterically hindered aldehydes, however, side reactions such as reduction (where the Grignard reagent acts as a hydride donor) or enolization can become competitive.[2]

Causality Behind Experimental Choices:

  • Reagent Size: Smaller Grignard reagents (e.g., MeMgBr, EtMgBr) are more likely to succeed than bulkier ones (e.g., t-BuMgBr).

  • Temperature: Reactions must be run at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and favor the kinetic addition product.

  • Lewis Acids: The addition of a Lewis acid like CeCl₃ (the Luche reduction conditions, though typically for reductions, can also facilitate additions) can enhance the electrophilicity of the carbonyl and improve yields by coordinating to the carbonyl oxygen.

Protocol 1: Grignard Addition to Synthesize a Secondary Alcohol

  • Setup: To a flame-dried, three-necked flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq, 3.0 M solution in diethyl ether) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Wittig reaction is a powerful tool for alkene synthesis.[4] The steric hindrance on the aldehyde can influence the reaction rate and the E/Z selectivity of the resulting alkene. Studies on ortho-halo-substituted benzaldehydes have shown that cooperative effects between substituents on the aldehyde and the ylide can significantly alter stereoselectivity.[5][6] For non-stabilized ylides, a high Z-selectivity is often expected under salt-free conditions.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base such as n-Butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) is required to generate the ylide from its phosphonium salt precursor without competing attack on the aldehyde.[7]

  • Solvent: Anhydrous, aprotic solvents like THF or diethyl ether are essential to prevent quenching of the highly basic ylide.

Diagram 2: Aldehyde Transformation Pathways

G cluster_nuc_add Nucleophilic Addition cluster_redox Redox Reactions Start 2-Bromo-6-(isopropoxy)benzaldehyde Grignard Secondary Alcohol Start->Grignard 1. R-MgX 2. H₃O⁺ workup Wittig Styrene Derivative Start->Wittig Ph₃P=CHR Oxidation Carboxylic Acid Start->Oxidation KMnO₄ or PCC Reduction Benzyl Alcohol Start->Reduction NaBH₄

Caption: Key synthetic routes originating from the aldehyde functional group.

Oxidation and Reduction

Oxidation of the aldehyde to the corresponding benzoic acid is a standard transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are effective.[8] For substrates sensitive to harsh conditions, milder reagents like pyridinium chlorochromate (PCC) can be used, although PCC is primarily known for stopping the oxidation of primary alcohols at the aldehyde stage.[9]

Protocol 2: Oxidation with Potassium Permanganate

  • Setup: Dissolve the aldehyde (1.0 eq) in a mixture of acetone and water (e.g., 10:1) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add KMnO₄ (2.0-3.0 eq) portion-wise to the stirred solution. The reaction is exothermic. Maintain the temperature with a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.

  • Workup: Cool the reaction to room temperature and filter off the MnO₂. Acidify the filtrate with 10% HCl until it is acidic to litmus paper (pH ~2).

  • Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry. If no precipitate forms, extract the product with an organic solvent.

Reduction to the primary alcohol is readily achieved using standard hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is generally preferred due to its milder nature and compatibility with protic solvents like methanol or ethanol. The steric hindrance is less of a barrier for small hydride donors.

Part 2: Reactivity of the Aryl Bromide Group

The carbon-bromine bond on the aromatic ring is the gateway to a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.[10] The reactivity here is influenced by the electronic nature of the substituents and potential coordination of the ortho groups to the metal center.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern aromatic chemistry and represent the most powerful way to functionalize the C-Br bond in this molecule.

Diagram 3: Generalized Cross-Coupling Catalytic Cycle

G OA Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) OA->ArPdBr TM Transmetalation ArPdR Ar-Pd(II)L₂(R') TM->ArPdR RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Catalyst Regeneration Product Ar-R' RE->Product Pd0->OA Ar-Br ArPdBr->TM R'-[M] ArPdR->RE

Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction.

The Suzuki reaction couples the aryl bromide with an organoboron species (boronic acid or ester) and is highly valued for its functional group tolerance and mild conditions.[11][12]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A palladium(0) source (or a Pd(II) precursor like Pd(OAc)₂ that is reduced in situ) is required. The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands like XPhos or SPhos are often necessary to promote the final reductive elimination step.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid for the transmetalation step.[12] The choice of base can significantly impact yield.

Protocol 3: Suzuki-Miyaura Coupling

  • Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Solvent & Degassing: Add a solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture under an argon atmosphere at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography.

This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne.[13][14] It typically requires both a palladium catalyst and a copper(I) co-catalyst.[15]

Causality Behind Experimental Choices:

  • Co-catalyst: Copper(I) iodide (CuI) is used to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16] Copper-free protocols exist but may require different ligands or conditions.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It neutralizes the HBr formed during the reaction.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[17][18]

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LiHMDS) are commonly used.[19][20]

  • Ligand: As with the Suzuki coupling, sterically hindered biarylphosphine ligands (e.g., BINAP, XPhos) are crucial for achieving high yields, especially with less reactive aryl chlorides or hindered aryl bromides.[19]

Nucleophilic Aromatic Substitution (SNAr)

While common for aryl halides bearing strongly electron-withdrawing groups (like -NO₂) ortho or para to the leaving group, the SNAr mechanism is generally unfavorable for this substrate.[21][22] The isopropoxy group is electron-donating by resonance, and the aldehyde is only moderately deactivating. Therefore, displacing the bromine with a nucleophile via the addition-elimination SNAr pathway would require extremely harsh conditions (high temperature and pressure) and is not a synthetically viable or selective approach compared to cross-coupling.

Part 3: Strategic and Selective Transformations

The primary challenge and opportunity in using this compound is achieving selectivity between the two reactive sites.

Reaction ClassReagent/Catalyst SystemPrimary TargetRationale
Nucleophilic Addition Grignard Reagents (RMgX)AldehydeOrganometallics are hard nucleophiles that preferentially attack the electrophilic carbonyl carbon.
Reduction Sodium Borohydride (NaBH₄)AldehydeHydride reagents selectively reduce the carbonyl group; the C-Br bond is unreactive to these conditions.
Oxidation Potassium Permanganate (KMnO₄)AldehydeStrong oxidants target the aldehyde functionality for conversion to a carboxylic acid.
C-C Cross-Coupling Pd(0) catalyst + Boronic Acid (Suzuki)BrominePalladium catalytic cycles are specifically designed to activate the C-X bond of aryl halides.
C-C Cross-Coupling Pd(0)/Cu(I) + Alkyne (Sonogashira)BromineThe Pd/Cu system selectively activates the aryl bromide for coupling with the terminal alkyne.
C-N Cross-Coupling Pd(0) catalyst + Amine (Buchwald-Hartwig)BromineThis palladium-catalyzed amination is a specific method for functionalizing the C-Br bond.

Key Strategic Insight: The orthogonality of the functional groups is pronounced. Standard carbonyl chemistry (nucleophilic addition, redox) will almost exclusively occur at the aldehyde, leaving the C-Br bond intact. Conversely, the powerful and specific nature of palladium-catalyzed cross-coupling reactions allows for precise functionalization of the C-Br bond without affecting the aldehyde, provided the reaction conditions (especially the choice of base) are compatible. This predictable dichotomy makes this compound an excellent substrate for sequential, multi-step syntheses.

References

  • Dunne, E. C., Coyne, É. J., & Crowley, P. B. (2002). Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. University of Galway Research. [Link]

  • Coyne, É. J., et al. (2002). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. ResearchGate. [Link]

  • Yamataka, H., et al. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Wikipedia. Grignard reaction. Wikipedia. [Link]

  • Various Authors. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, ACS Publications. [Link]

  • Various Authors. Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a. ResearchGate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • SciSpace. (2022). The modern interpretation of the Wittig reaction mechanism. SciSpace. [Link]

  • Organic Chemistry Data. Grignard Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Various Authors. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Grignard reaction. UCLA Chemistry. [Link]

  • Various Authors. Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. ResearchGate. [Link]

  • Various Authors. Steric control and the mechanism of benzaldehyde oxidation by polypyridyl oxoiron(iv) complexes. Dalton Transactions, RSC Publishing. [Link]

  • Various Authors. Organic Chemistry II (Chem 2042). Course Hero. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Spallino, S., et al. (2020). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Organic Syntheses. p-BROMOBENZALDEHYDE. Organic Syntheses. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Benzaldehyde. Organic Chemistry Portal. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2020). 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. Chemistry LibreTexts. [Link]

  • Various Authors. Steric Effects in ortho C H Activation of Aromatic Systems. ResearchGate. [Link]

  • Khan Academy. Nucleophilic aromatic substitution I. Khan Academy. [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Various Authors. (2022). Reduction and Oxidation of Carbonyl Compounds and Derivatives. ScienceDirect. [Link]

  • Various Authors. The oxidation of benzaldehyde. ResearchGate. [Link]

Sources

Technical Dossier: Stability Profile of 2-Bromo-6-(propan-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth stability analysis of 2-Bromo-6-(propan-2-yloxy)benzaldehyde , structured for application scientists and drug development professionals.

Executive Summary

This compound (hereafter referred to as 2,6-BPB ) exhibits moderate stability under ambient conditions but is classified as Air Sensitive and Light Sensitive .

While the 2,6-disubstitution pattern provides significant steric shielding to the aldehyde carbonyl, it does not render the molecule immune to radical-mediated autoxidation. The compound is generally stable to atmospheric moisture (hydrolysis) due to the robustness of the aryl ether and aryl halide linkages, but prolonged exposure to humidity can induce hydrate formation or physical caking.

Core Recommendation: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C in amber glass to prevent the formation of 2-bromo-6-isopropoxybenzoic acid and photolytic debromination products.

Structural & Reactivity Analysis

To understand the stability profile, we must analyze the competing electronic and steric forces within the molecule.

Functional Group Matrix
MoietyElectronic EffectSteric ImpactStability Risk
Aldehyde (-CHO) Electron-withdrawing (Inductive/Mesomeric)Center of reactivityHigh (Oxidation to -COOH)
Bromine (C-2) Inductively withdrawing, Mesomerically donatingModerate steric bulkLow (Stable to hydrolysis; risk of photolysis)
Isopropoxy (C-6) Strong Mesomeric Donor (+M)High steric bulk (branched)Low (Stable ether linkage)
The "Ortho Effect" and Oxidation Resistance

The primary degradation pathway for benzaldehydes is autoxidation to benzoic acid. However, 2,6-BPB benefits from the Ortho Effect :

  • Steric Shielding: The bulky bromine atom at C-2 and the branched isopropoxy group at C-6 create a "steric corridor" that restricts the approach of molecular oxygen and radical initiators to the carbonyl hydrogen.

  • Out-of-Plane Twisting: The steric congestion forces the carbonyl group to twist out of coplanarity with the aromatic ring. While this reduces conjugation (making the carbonyl more electrophilic), it also disrupts the resonance stabilization required for the intermediate benzoyl radical, kinetically slowing the oxidation rate compared to unsubstituted benzaldehyde.

Degradation Mechanisms

Radical Autoxidation (Air Sensitivity)

Despite steric protection, exposure to atmospheric oxygen eventually leads to the formation of 2-bromo-6-isopropoxybenzoic acid . This process is accelerated by light and trace metal impurities.

Mechanism:

  • Initiation: Homolytic cleavage of the aldehydic C-H bond (often photo-initiated).

  • Propagation: The resulting acyl radical reacts with

    
     to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule.
    
  • Termination: Formation of the carboxylic acid and inert byproducts.

Photolytic Dehalogenation (Light Sensitivity)

Aryl bromides are susceptible to homolytic C-Br bond cleavage under UV light.

  • Pathway:

    
    
    
  • Result: Formation of des-bromo impurities (2-isopropoxybenzaldehyde) and free radical polymerization byproducts.

Hydrolysis (Moisture Stability)
  • Ether Linkage: The isopropoxy ether is chemically inert to hydrolysis under neutral/atmospheric conditions. It requires strong Lewis acids (e.g.,

    
    ) or strong aqueous acids to cleave.
    
  • Aldehyde Hydration: In high humidity, the aldehyde can reversibly form a gem-diol (hydrate). This does not degrade the molecule permanently but alters its physical state (oil formation or sticky solid) and stoichiometry.

Visualized Pathways

The following diagram details the autoxidation cascade and the protective steric influence.

StabilityPathways Target 2-Bromo-6-(propan-2-yloxy) benzaldehyde Radical Acyl Radical (Ar-C=O•) Target->Radical H• Abstraction Peroxy Peroxy Radical (Ar-C(O)OO•) Radical->Peroxy + O2 (Fast) Acid Degradant: 2-Bromo-6-isopropoxy benzoic acid Peroxy->Acid Chain Propagation Steric Steric Shielding (Br & OiPr) Steric->Target Retards H• Abstraction Light UV Light / hν Light->Target Initiation O2 Atmospheric O2

Caption: Figure 1. Radical autoxidation pathway of 2,6-BPB. The green node represents the kinetic stabilization provided by the 2,6-substituents.

Handling & Storage Protocols

To ensure the integrity of 2,6-BPB for pharmaceutical applications, the following "Self-Validating" protocols must be employed.

Storage Specifications
ParameterSpecificationRationale
Atmosphere Inert (Argon preferred) Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for stored solids/oils.
Temperature 2°C to 8°C Reduces the kinetic rate of autoxidation and radical initiation.
Container Amber Glass Blocks UV radiation to prevent C-Br photolysis.
Closure Teflon-lined Screw Cap Prevents oxygen permeation and leaching of plasticizers.
In-Situ Quality Verification (Quick Check)

Before using the reagent in critical steps (e.g., Suzuki coupling or Reductive Amination), perform this rapid NMR check:

  • Solvent: Dissolve ~5 mg in

    
    .
    
  • Target Signal: Integrate the Aldehyde proton (singlet, ~10.2–10.5 ppm).

  • Impurity Signal: Check for the Carboxylic Acid proton (broad singlet, >11.0 ppm) or Des-bromo aldehyde (singlet, shifted slightly upfield).

  • Acceptance Criteria: If Acid Integral > 5% of Aldehyde, purification (recrystallization or column chromatography) is required.

Experimental Protocols: Forced Degradation

To empirically determine the stability limits of your specific batch, perform this stress test.

Oxidative Stress Test
  • Preparation: Dissolve 50 mg of 2,6-BPB in 5 mL of Acetonitrile/Water (80:20).

  • Stressor: Add 50 µL of 30%

    
    .
    
  • Incubation: Stir at Room Temperature for 4 hours.

  • Analysis: Analyze via HPLC (UV 254 nm).

    • Expectation: Appearance of a more polar peak (Benzoic Acid derivative) at RRT ~0.8.

    • Pass Criteria: If degradation < 2% under these harsh conditions, the material is robust for standard bench handling.

Photostability Stress Test
  • Preparation: Place 10 mg of solid material in a clear glass vial.

  • Exposure: Expose to ambient lab light (fluorescent) for 48 hours.

  • Control: Wrap a second vial in aluminum foil.

  • Analysis: Compare 1H-NMR of Exposed vs. Control.

    • Look for: Diminution of the integration of aromatic protons or appearance of complex multiplets indicating polymerization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 250078, 2-(Propan-2-yloxy)benzaldehyde. Retrieved from [Link]

  • Bowman, D. F., et al. (1971).Thermodynamics and kinetics of the autoxidation of aldehydes. Journal of the Chemical Society, Perkin Transactions 2.
  • Ingold, K. U. (1971).Inhibition of Autoxidation. Chemical Reviews, 61(6), 563–589. (Mechanistic insight into steric inhibition of radical chains).

Methodological & Application

using 2-Bromo-6-(propan-2-yloxy)benzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-6-(propan-2-yloxy)benzaldehyde in Macrocyclic & Atropisomeric Drug Synthesis

Executive Summary: The "Steric Anchor" Strategy

In modern drug discovery, particularly for HCV protease inhibitors (e.g., analogues of Voxilaprevir or Glecaprevir) and kinase inhibitors, the control of molecular conformation is paramount.[1][2] This compound represents a high-value "pincer" scaffold.[1][2]

Its utility is defined by three specific structural features:

  • Orthogonal Reactivity: The 2-Bromo motif allows for metal-catalyzed cross-coupling, while the 1-Formyl (Aldehyde) group serves as a handle for condensation or reduction.[1][2]

  • Steric Bulk (The Isopropoxy Group): Located at the 6-position, the isopropoxy group exerts significant steric pressure, forcing adjacent rings (formed via the aldehyde or bromine) out of planarity.[2] This is critical for disrupting protein-protein interactions.[1]

  • Lipophilicity: The isopropyl ether improves membrane permeability compared to methoxy analogues without introducing the metabolic liability of longer alkyl chains.

This guide details the protocols for transforming this intermediate into high-value biaryl and heterocyclic pharmacophores.

Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: this compound[1][2]

  • Precursor CAS: 22532-61-2 (2-Bromo-6-hydroxybenzaldehyde - starting material for synthesis)[1][2]

  • Appearance: Pale yellow solid or viscous oil (purity dependent).[2]

  • Solubility: Soluble in DCM, THF, EtOAc; sparingly soluble in Hexanes.[1][2]

Table 1: Physicochemical Properties & Stability

PropertyValue / CharacteristicImpact on Protocol
Molecular Weight ~243.01 g/mol Calculation basis for stoichiometry.[1][2]
Melting Point 50–55 °C (Est.)Low MP requires careful drying (avoid high vac >40°C).[2]
Oxidation Potential ModerateAldehyde oxidizes to benzoic acid in air. Store under Argon.
Steric Param. High (Ortho-Ortho)Requires specialized ligands (e.g., SPhos, XPhos) for coupling.[2]

Application I: Chemoselective Suzuki-Miyaura Coupling

Context: The most challenging transformation for 2,6-disubstituted benzaldehydes is the formation of a biaryl bond at the 2-position.[1][2] Standard Pd(PPh3)4 catalysts often fail due to the steric hindrance of the adjacent aldehyde and isopropoxy groups.[2]

Objective: Synthesize a 2-Aryl-6-isopropoxybenzaldehyde (Biaryl Scaffold) without decarbonylation or oxidation of the aldehyde.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[2]

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)[2]

    • Why SPhos? This electron-rich, Buchwald-type phosphine ligand is bulky enough to facilitate oxidative addition into the hindered C-Br bond while preventing catalyst decomposition.[1][2]

  • Base: K3PO4 (2.0 equiv, anhydrous)[2]

  • Solvent: Toluene/Water (10:1 ratio)[2]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.

  • Solvent Degassing: Sparge the Toluene/Water mixture with Argon for 20 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde.[1][2]

  • Charge: Add the aldehyde (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)2, SPhos, and K3PO4 to the flask.

  • Reaction: Add the degassed solvent. Heat to 80°C for 4–6 hours.

    • Monitor: Check TLC (Hexane/EtOAc 8:1).[2] The starting bromide should disappear. If the reaction stalls, add 1 mol% additional catalyst.[1][2]

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (2x) and brine (1x).[2] Dry over Na2SO4.

  • Purification: Flash chromatography on Silica Gel.

    • Note: The biaryl product is often less polar than the starting material but may streak if the aldehyde oxidizes.[1][2]

Self-Validating Checkpoint:

  • 1H NMR: Look for the disappearance of the doublet at ~7.1-7.5 ppm (Ar-H adjacent to Br) and the appearance of new aromatic protons.[1][2] The aldehyde proton singlet (~10.3 ppm) must remain intact.[2]

Application II: Benzofuran Construction via Darzens/Cyclization

Context: This aldehyde is a prime precursor for 4-isopropoxybenzofurans , a scaffold seen in anti-arrhythmic and anti-tumor agents.[1][2] The 6-isopropoxy group in the aldehyde becomes the 4-position in the benzofuran system.[1][2]

Experimental Protocol

Reagents:

  • Substrate: this compound[1][2]

  • Reagent: Ethyl Diazoacetate (EDA) or Ethyl Bromoacetate[2]

  • Catalyst: Rh2(OAc)4 (for EDA) or K2CO3 (for Bromoacetate)[2]

  • Solvent: DCM (for Rh) or DMF (for Base)[2]

Workflow (Base-Mediated Route - Robust):

  • Alkylation/Condensation: Dissolve aldehyde (1 eq) and Ethyl Bromoacetate (1.2 eq) in DMF.

  • Base Addition: Add K2CO3 (2.5 eq). Heat to 60°C.

    • Mechanism:[1][3][4][5][6] The reaction proceeds via a Darzens condensation to form the glycidic ester, followed by decarboxylation/rearrangement, or direct intramolecular displacement of the bromine if a catalyst like CuI is added (Tandem reaction).[1][2]

    • Refined Route: For high yield, use a Tandem Sonogashira/Cyclization .[2]

      • Step A: React Aldehyde with Trimethylsilylacetylene (PdCl2(PPh3)2, CuI, Et3N).[2]

      • Step B: Deprotect/Cyclize with TBAF or CuI in DMF.

Visualization of the Pathway (Graphviz):

ReactionPathways Start 2-Bromo-6-isopropoxy- benzaldehyde Suzuki Pd(OAc)2 / SPhos Ar-B(OH)2 Start->Suzuki Path A: C-C Bond Sono 1. TMS-Acetylene, Pd/Cu 2. Cyclization (CuI) Start->Sono Path B: Cyclization Condense R-NH2 / NaBH(OAc)3 (Reductive Amination) Start->Condense Path C: C-N Bond Biaryl 2-Aryl-6-isopropoxy- benzaldehyde (Atropisomeric Scaffold) Suzuki->Biaryl Benzofuran 4-Isopropoxy- benzofuran Sono->Benzofuran Amine Secondary Benzylamine (GPCR Ligand) Condense->Amine

Caption: Divergent synthesis pathways from the 2-bromo-6-isopropoxybenzaldehyde core, highlighting orthogonal functionalization.

Quality Control & Troubleshooting

Impurity Profile: When sourcing or synthesizing this intermediate, three specific impurities are common:

  • Debrominated Analog: 2-Isopropoxybenzaldehyde. (Result of incomplete bromination or Pd-catalyzed hydrodehalogenation).[2]

    • Detection: GC-MS (Mass shift -79/81 amu).[1][2]

  • Oxidized Acid: 2-Bromo-6-isopropoxybenzoic acid.[1]

    • Detection: Broad peak in 1H NMR >11 ppm. Soluble in NaHCO3 wash.

  • De-alkylated Phenol: 2-Bromo-6-hydroxybenzaldehyde.[1]

    • Detection: Appearance of phenolic -OH signal in NMR/IR.[1]

Spectroscopic Validation (1H NMR - 400 MHz, CDCl3):

  • Aldehyde (-CHO): Singlet,

    
     10.2–10.4 ppm.[2]
    
  • Isopropyl CH: Septet,

    
     4.5–4.7 ppm (Characteristic).[2]
    
  • Isopropyl CH3: Doublet,

    
     1.3–1.4 ppm (6H).[2]
    
  • Aromatic Region: Multiplet,

    
     6.8–7.5 ppm (3H).[2]
    

References

  • Synthesis of 2,6-Disubstituted Benzaldehydes

    • Source: Sigma-Aldrich / Merck Technical Data for 2-Bromo-6-hydroxybenzaldehyde (Precursor).[1][2]

    • URL:[2]

  • Suzuki Coupling on Sterically Hindered Substrates

    • Title: "Buchwald Phosphines in Palladium-C
    • Source:Accounts of Chemical Research.
    • URL:[Link][2]

  • Benzofuran Synthesis via o-Haloaldehydes

    • Title: "Recent Advances in the Synthesis of Benzofurans."[6][7][8]

    • Source:Organic Chemistry Portal.
    • URL:[Link][2]

  • HCV Protease Inhibitor Scaffolds (Contextual)

    • Title: "Discovery of Voxilaprevir (GS-9857): A Pan-Genotypic HCV NS3/4A Protease Inhibitor."[2] (Illustrates the utility of sterically crowded macrocyclic cores).

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link][2]

Sources

step-by-step synthesis of 2-Bromo-6-(propan-2-yloxy)benzaldehyde from 2-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Step-by-Step Synthesis of 2-Bromo-6-(propan-2-yloxy)benzaldehyde from 2-bromophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable substituted benzaldehyde intermediate in medicinal chemistry and organic synthesis. The aldehyde functionality serves as a versatile synthetic handle for constructing more complex molecular architectures.[1] The synthesis commences with the O-alkylation of 2-bromophenol via a Williamson ether synthesis to yield 2-bromo-1-isopropoxybenzene. This intermediate is subsequently formylated using the Vilsmeier-Haack reaction to selectively introduce an aldehyde group ortho to the isopropoxy substituent, affording the target product. This guide offers detailed experimental procedures, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and success for researchers in the field.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

  • Step 1: Williamson Ether Synthesis - Protection of the phenolic hydroxyl group.

  • Step 2: Vilsmeier-Haack Formylation - Introduction of the ortho-aldehyde group.

Williamson_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 2-Bromophenol Phenoxide Potassium 2-bromophenoxide (Nucleophile) Phenol->Phenoxide Base abstracts proton Base K₂CO₃ Alkyl_Halide 2-Bromopropane (Electrophile) Product 2-Bromo-1-isopropoxybenzene Alkyl_Halide->Product Leaving_Group KBr Phenoxide_SN2 Potassium 2-bromophenoxide Phenoxide_SN2->Product Backside attack on electrophilic carbon Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Nucleophilic attack POCl3 POCl₃ POCl3->Vilsmeier_Reagent Substrate 2-Bromo-1-isopropoxybenzene Iminium_Intermediate Iminium Salt Intermediate Substrate->Iminium_Intermediate Attack by activated ring Vilsmeier_Reagent_2 Vilsmeier Reagent Vilsmeier_Reagent_2->Iminium_Intermediate Water H₂O Final_Product This compound Water->Final_Product Iminium_Intermediate_2 Iminium Salt Intermediate Iminium_Intermediate_2->Final_Product Hydrolysis

Sources

functionalization of 2-Bromo-6-(propan-2-yloxy)benzaldehyde for ligand synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 2-Bromo-6-(propan-2-yloxy)benzaldehyde for Advanced Ligand Synthesis

Executive Summary

This guide details the strategic functionalization of This compound (CAS: Analogous to 2-bromo-6-methoxybenzaldehyde), a sterically congested scaffold ideal for constructing "privileged" ligand architectures.

The simultaneous presence of an electrophilic aldehyde, a reactive aryl bromide, and a solubilizing isopropoxy group creates a unique "divergent core." However, the 2,6-disubstitution pattern imposes significant steric shielding on the carbonyl carbon, often causing standard Schiff base protocols to fail or stall. This document provides optimized protocols to overcome these kinetic barriers, enabling the synthesis of high-purity Salen-type, Pincer, and Biaryl ligands used in asymmetric catalysis and drug discovery.

Strategic Analysis: The "Steric Gear" Effect

Before initiating synthesis, researchers must understand the reactivity profile of this scaffold.

  • The Aldehyde Vector (C-1): The carbonyl is flanked by a bulky bromine atom (Van der Waals radius ~1.85 Å) and an isopropoxy group. This creates a "gatekeeper" effect, retarding nucleophilic attack by amines. Standard ethanol reflux is insufficient.

  • The Aryl Halide Vector (C-2): The ortho-bromide is primed for oxidative addition but is electronically deactivated by the meta-alkoxy group and sterically hindered by the aldehyde. High-activity catalysts (e.g., SPhos-Pd-G2) are required.

  • The Isopropoxy Vector (C-6): Acts as a solubility handle and an electron-donating group (EDG), reducing the electrophilicity of the aldehyde, further necessitating acid catalysis for condensation reactions.

Visualization: Divergent Synthesis Workflow

G Start 2-Bromo-6-(propan-2-yloxy) benzaldehyde Condensation Condensation (Sterically Activated) Start->Condensation + Amines/Diamines (TiCl4 or Acid Cat.) Coupling Pd-Catalyzed Cross-Coupling Start->Coupling + Boronic Acids (Suzuki-Miyaura) SchiffBase Schiff Base Ligands (N,O-Donors) Condensation->SchiffBase Salen Salen-Type Ligands (Asymmetric Catalysis) SchiffBase->Salen + Diamine Linker Biaryl Biaryl Aldehydes Coupling->Biaryl Pincer Pincer Ligand Precursors (C,N,O or P,N,O) Biaryl->Pincer Functionalization

Figure 1: Strategic workflow for accessing diverse ligand classes from the parent scaffold.

Protocol 1: High-Efficiency Schiff Base Condensation

Objective: Synthesize a Schiff base ligand by condensing the hindered aldehyde with a primary amine (e.g., tert-butylamine or aniline derivatives). Challenge: The 2,6-steric bulk prevents efficient dehydration, leading to equilibrium stalling. Solution: Use of Titanium(IV) Ethoxide or Molecular Sieves (4Å) to drive the equilibrium irreversibly.

Materials
  • This compound (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Solvent: Anhydrous Toluene (preferred for azeotropic removal) or Dichloromethane (DCM)

  • Dehydrating Agent: Activated 4Å Molecular Sieves OR Ti(OEt)₄ (0.5 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (5 mol%) - Only if not using Ti(OEt)₄

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under Argon flow. Add activated 4Å molecular sieves (approx. 100 mg/mmol of substrate).

  • Solvation: Dissolve this compound (500 mg, 2.05 mmol) in anhydrous Toluene (10 mL).

  • Amine Addition: Add the primary amine (2.25 mmol) via syringe.

    • Critical Checkpoint: If the amine is a liquid, add neat. If solid, dissolve in minimal toluene.

  • Catalysis (Choose ONE path):

    • Path A (Standard): Add pTsOH (19 mg, 0.1 mmol). Attach a Dean-Stark trap filled with toluene. Reflux for 12–16 hours.

    • Path B (Lewis Acid - Recommended for very hindered amines): Cool to 0°C. Add Ti(OEt)₄ (0.23 mL, 1.0 mmol) dropwise. Warm to RT and stir for 6–12 hours. (Note: Titanium acts as both Lewis acid and water scavenger).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (high R_f) should disappear, replaced by a lower R_f imine spot (often fluorescent).

  • Workup:

    • For Path A: Filter off sieves, concentrate in vacuo.

    • For Path B: Quench with saturated NaHCO₃ solution (5 mL). Stir vigorously until a white precipitate (TiO₂) forms. Filter through Celite. Dilute filtrate with DCM, wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from hot Ethanol or Hexane/DCM. Avoid column chromatography on silica if possible, as the acidic silica can hydrolyze the imine.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C-2 position with an aryl group to create a biaryl ligand precursor. Challenge: The ortho-aldehyde group can coordinate to Palladium, poisoning the catalyst, or sterically hinder oxidative addition. Solution: Use the SPhos ligand system, which is specifically designed for sterically hindered aryl chlorides/bromides.

Materials
  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for less hindered cases)

  • Base: K₃PO₄ (2.0 equiv) - Superior to carbonate bases for hindered substrates.

  • Solvent: Toluene:Water (10:1)

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine Toluene (4 mL) and Water (0.4 mL). Sparge with Nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Charging: Add the benzaldehyde (1.0 mmol), Aryl Boronic Acid (1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Reaction: Seal the vial and heat to 80°C for 4–8 hours.

    • Why 80°C? Higher temperatures may cause competitive debromination or aldehyde oxidation.

  • Checkpoint: Check LC-MS for the product mass. The bromine isotope pattern (1:1 doublet) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Silica Gel). Elute with Hexane:EtOAc (gradient 95:5 to 80:20).

Data Summary: Expected Yields
Coupling PartnerCatalyst SystemTemp (°C)Time (h)Yield (%)Notes
Phenylboronic acidPd(OAc)₂/SPhos80488-92Clean conversion
2-Methylphenylboronic acidPd(OAc)₂/SPhos1001265-70"Ortho-ortho" hindrance reduces yield
4-Pyridylboronic acidPd(dppf)Cl₂90675-80Base sensitive; use K₂CO₃

Mechanism Visualization: Steric Gatekeeping

Understanding the failure mode of standard protocols is crucial for troubleshooting.

Mechanism cluster_0 Steric Inhibition (Standard Conditions) cluster_1 Lewis Acid Activation (Optimized) Aldehyde Aldehyde Carbonyl (Shielded by Br & OiPr) TS Tetrahedral Intermediate (High Energy/Crowded) Aldehyde->TS Slow Attack Amine Incoming Amine (Nucleophile) Amine->TS Titanium Ti(OEt)4 (Lewis Acid) Activated Ti-Coordinated Carbonyl (More Electrophilic) Titanium->Activated Coordination Product Imine Product (Ti Scavenges Water) Activated->Product Rapid Attack Irreversible

Figure 2: Comparison of steric inhibition vs. Lewis Acid activation pathways.

Quality Control & Characterization

To validate the synthesis of ligands derived from this scaffold, specific spectral signatures must be monitored.

  • ¹H NMR (CDCl₃):

    • Aldehyde (Starting Material): Distinct singlet at δ 10.2–10.4 ppm .

    • Imine (Product): The CHO proton disappears and is replaced by the imine (CH=N) singlet at δ 8.3–8.8 ppm .

    • Isopropoxy Group: Look for the septet at δ 4.5–4.7 ppm (CH) and doublet at δ 1.3–1.4 ppm (CH₃).

  • IR Spectroscopy:

    • Disappearance of the C=O stretch (~1680 cm⁻¹).

    • Appearance of the C=N stretch (1610–1630 cm⁻¹ ).

  • Mass Spectrometry:

    • For the starting material, the Br pattern (M, M+2) is diagnostic.

    • For Suzuki products, this pattern disappears.

References

  • BenchChem Technical Support. (2025).[1][2][3] Application Notes: 2-Bromo-5-hydroxybenzaldehyde in the Preparation of Anti-inflammatory Agents. BenchChem.

  • Organic Syntheses. (2007). Oxidative Amination of Aromatic Aldehydes. Org. Synth. 2007, 84, 117.

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • GuideChem. (2024). Properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE.

  • MDPI. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones. Molecules.

  • Fisher Scientific. (2025). Suzuki-Miyaura Cross-Coupling Reaction Protocols.

Sources

scale-up methods for 2-Bromo-6-(propan-2-yloxy)benzaldehyde production

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of 2-Bromo-6-(propan-2-yloxy)benzaldehyde

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its specific substitution pattern makes it a valuable intermediate for introducing a functionalized aromatic moiety into larger molecules. The development of a robust, scalable, and economically viable synthetic process for this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a detailed protocol for the production of this compound, with a focus on methods that are amenable to scale-up from the laboratory to pilot plant and potentially industrial production.

Synthetic Strategy

The most logical and scalable approach to the synthesis of this compound involves a two-step process starting from the readily available 2-bromophenol. This strategy is based on well-established and high-yielding reactions:

  • Ortho-formylation of 2-bromophenol: This step introduces the aldehyde group at the position ortho to the hydroxyl group, yielding 3-bromosalicylaldehyde. We will utilize a magnesium-mediated formylation, which is known for its high regioselectivity and amenability to large-scale preparations[1][2].

  • Williamson Ether Synthesis: The resulting 3-bromosalicylaldehyde is then O-alkylated with an isopropylating agent to introduce the isopropoxy group, affording the final product. For scale-up, a phase-transfer catalyzed Williamson ether synthesis is recommended to enhance reaction rates and efficiency[3][4][5].

Synthetic_Pathway 2-Bromophenol 2-Bromophenol 3-Bromosalicylaldehyde 3-Bromosalicylaldehyde 2-Bromophenol->3-Bromosalicylaldehyde Ortho-formylation (MgCl2, Paraformaldehyde, Et3N) Final_Product This compound 3-Bromosalicylaldehyde->Final_Product Williamson Ether Synthesis (Isopropyl bromide, K2CO3, PTC)

Caption: Overall synthetic route for this compound.

Part 1: Ortho-formylation of 2-Bromophenol

This magnesium-mediated ortho-formylation is superior to other methods like the Reimer-Tiemann or Duff reactions, which often suffer from lower yields and poor regioselectivity[6][7][8]. The use of magnesium chloride and a non-coordinating base like triethylamine effectively directs the formylation to the ortho position[1].

Laboratory-Scale Protocol (50 mmol)

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Bromophenol173.018.65 g50 mmol
Anhydrous Magnesium Chloride95.219.52 g100 mmol
Paraformaldehyde30.034.50 g150 mmol
Triethylamine101.1910.12 g (13.9 mL)100 mmol
Dry Tetrahydrofuran (THF)-250 mL-
1 N Hydrochloric Acid-300 mL-
Diethyl Ether-100 mL-
Anhydrous Magnesium Sulfate-As needed-
Hexane-50 mL-

Procedure:

  • Equip a dry 500-mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and rubber septa. Purge the flask with an inert gas (e.g., argon or nitrogen).

  • To the flask, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol) under a positive pressure of the inert gas.

  • Add dry tetrahydrofuran (250 mL) via syringe.

  • Add triethylamine (10.12 g, 100 mmol) dropwise via syringe and stir the mixture for 10 minutes.

  • Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe. The mixture will become an opaque, light pink color.

  • Immerse the flask in a preheated oil bath at approximately 75°C. The mixture will turn a bright orange-yellow.

  • Maintain a gentle reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add 100 mL of diethyl ether.

  • Transfer the organic phase to a 1-L separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL). Caution: Gas evolution may occur during the acid wash. Avoid vigorous shaking to prevent emulsion formation[1].

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude product, a pale yellow oil that solidifies upon drying under vacuum, is primarily 3-bromosalicylaldehyde (typically >95% pure) and can be used in the next step without further purification[1]. For analytical purposes, recrystallization from hexane can yield pure pale yellow needles.

Scale-Up Considerations for Ortho-formylation

This reaction has been successfully performed on a 0.25 molar scale with a 90% yield, demonstrating its scalability[1]. When scaling up to a pilot plant (e.g., 50-100 L reactor), the following points should be considered:

  • Reagent Addition: The addition of triethylamine and 2-bromophenol should be done at a controlled rate to manage any exotherm.

  • Heating and Mixing: Ensure adequate agitation to maintain a homogeneous slurry. Use a jacketed reactor for efficient and uniform heating.

  • Solvent Choice: While THF is a good solvent for this reaction, on a larger scale, acetonitrile can be used as an alternative with negligible impact on the yield[1].

  • Work-up: The aqueous work-up will generate a significant amount of aqueous waste. Plan for appropriate handling and disposal. The phase separation can be slow; allowing sufficient time for the layers to separate is crucial.

  • Safety: 2-Bromophenol is toxic and corrosive. Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen. Triethylamine is flammable and corrosive. Handle all reagents in a well-ventilated area with appropriate personal protective equipment (PPE).

Part 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers[3][9][10]. For the scale-up synthesis of this compound, we will employ phase-transfer catalysis (PTC). PTC is an effective technique for reactions involving a water-soluble base and an organic-soluble substrate, as it facilitates the transport of the reactive anion into the organic phase, thereby accelerating the reaction[5][11].

Laboratory-Scale Protocol with Phase-Transfer Catalysis (40 mmol)

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Bromosalicylaldehyde201.028.04 g40 mmol
Isopropyl Bromide122.995.90 g (4.3 mL)48 mmol
Potassium Carbonate (K₂CO₃)138.2111.06 g80 mmol
Tetrabutylammonium Bromide (TBAB)322.371.29 g4 mmol
Toluene-150 mL-
Water-50 mL-

Procedure:

  • In a 250-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromosalicylaldehyde (8.04 g, 40 mmol), potassium carbonate (11.06 g, 80 mmol), tetrabutylammonium bromide (1.29 g, 4 mmol), toluene (100 mL), and water (50 mL).

  • Add isopropyl bromide (5.90 g, 48 mmol) to the biphasic mixture.

  • Heat the mixture to reflux (approximately 85-90°C) with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 25 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Scale-Up Considerations for Williamson Ether Synthesis
  • Choice of Alkylating Agent: Isopropyl bromide is a good choice. Isopropyl iodide would be more reactive but also more expensive. Isopropyl chloride would be less reactive and might require higher temperatures or a more active catalyst.

  • Base: Potassium carbonate is an effective and economical base for this reaction. Sodium hydroxide could also be used, but it might lead to side reactions with the aldehyde functionality.

  • Phase-Transfer Catalyst: TBAB is a common and effective PTC. Other quaternary ammonium salts or crown ethers can also be used[3]. The catalyst loading is typically 1-10 mol%.

  • Solvent: Toluene is a suitable solvent for scale-up due to its boiling point and ability to form an azeotrope with water, which can be useful for driving the reaction to completion if needed.

  • Agitation: Vigorous agitation is crucial for efficient phase transfer catalysis on a large scale.

  • Safety: Isopropyl bromide is a lachrymator and should be handled in a fume hood. Toluene is flammable.

Purification of this compound

The crude product from the Williamson ether synthesis can be purified by either vacuum distillation or recrystallization.

  • Vacuum Distillation: This is a suitable method for purifying liquid aldehydes on a large scale[12][13]. The reduced pressure lowers the boiling point, preventing thermal decomposition of the product. It is important to perform the distillation under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aldehyde[12].

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is an effective purification method.

  • Bisulfite Adduct Formation: For aldehydes that are difficult to purify by other means, forming the bisulfite addition product can be a highly effective method. The aldehyde can be regenerated from the solid adduct by treatment with a base[14][15].

Overall Process Workflow

Process_Workflow cluster_step1 Step 1: Ortho-formylation cluster_step2 Step 2: Williamson Ether Synthesis cluster_purification Purification Start 2-Bromophenol Reaction1 Reaction with MgCl2, Paraformaldehyde, Et3N in THF Start->Reaction1 Workup1 Aqueous Work-up (HCl wash) Reaction1->Workup1 Intermediate Crude 3-Bromosalicylaldehyde Workup1->Intermediate Reaction2 Reaction with Isopropyl Bromide, K2CO3, TBAB in Toluene/Water Intermediate->Reaction2 Workup2 Phase Separation & Aqueous Wash Reaction2->Workup2 Crude_Product Crude Final Product Workup2->Crude_Product Purify Vacuum Distillation or Recrystallization Crude_Product->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Detailed workflow for the scale-up production of the target compound.

Safety and Handling

  • General Precautions: All operations should be carried out in a well-ventilated fume hood or a controlled manufacturing environment. Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Reagent Hazards:

    • 2-Bromophenol: Toxic, corrosive, and an environmental hazard. Avoid contact with skin and eyes.

    • Paraformaldehyde: Harmful if swallowed or inhaled. Releases formaldehyde gas upon heating.

    • Triethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

    • Isopropyl Bromide: Flammable, harmful if swallowed, and causes skin and eye irritation.

    • Toluene: Highly flammable liquid and vapor. Can cause damage to organs through prolonged or repeated exposure.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The described two-step synthesis of this compound provides a reliable and scalable route to this valuable intermediate. The use of a highly regioselective ortho-formylation followed by a phase-transfer catalyzed Williamson ether synthesis ensures high yields and a process that is amenable to industrial production. Careful consideration of reaction conditions, work-up procedures, and safety precautions is essential for the successful and safe scale-up of this synthesis.

References

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64-69. [Link]

  • Organic Syntheses Procedure. ortho-Formylation of phenols. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Sciencemadness.org. Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. [Link]

  • Google Patents. Process for the preparation of substituted benzaldehydes. US4622429A.
  • Sciencemadness.org. Purification of benzaldehyde? [Link]

  • ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set)... [Link]

  • RSC Publishing. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. How to do a vacuum distillation (Benzaldehyde). [Link]

  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

  • Reddit. 1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene? [Link]

  • O-Alkylation. Alcohol to Ether using Williamson synthesis. [Link]

  • Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. [Link]

  • European Patent Office. Method for the purification of benzaldehyde - EP 0016487 B1. [Link]

  • ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Research. One-Pot Synthesis of Salicylaldoximes from Phenols using MgO Nanoparticles. [Link]

  • ResearchGate. Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. [Link]

  • Dalal Institute. Phase Transfer Catalysis. [Link]

  • PubChemLite. 1-bromo-3-isopropoxybenzene (C9H11BrO). [Link]

  • Sciencemadness.org. Aldehyde distillation/purification. [Link]

  • CP Lab Safety. 1-Bromo-3-isopropoxybenzene, min 98% (GC), 100 grams. [Link]

  • Google Patents. Process for the preparation of substituted benzaldehydes. EP0031416A1.
  • Semantic Scholar. ortho‐Formylation of Phenols; Preparation of 3‐Bromosalicylaldehyde. [Link]

  • PubChem. 1-Bromo-3-isopropoxybenzene. [Link]

  • Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

  • Endotherm. 1-Bromo-3-isopropoxy-benzene. [Link]

  • L.S.College, Muzaffarpur. Reimer–Tiemann reaction. [Link]

  • A. Schall and O. Reiser The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. [Link]

  • PrepChem.com. Preparation of benzaldehyde. [Link]

  • Sciencemadness.org. ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3- BROMOSALICYLALDEHYDE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-6-(propan-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-Bromo-6-(propan-2-yloxy)benzaldehyde, a key intermediate in pharmaceutical and materials science research. The content is structured to address common challenges encountered in the laboratory, blending theoretical principles with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and direct method is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 2-Bromo-6-hydroxybenzaldehyde with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base.[2][3] The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group (phenoxide) acts as a nucleophile.[1]

Q2: What are the primary challenges associated with this specific synthesis?

A2: The main difficulties arise from two factors:

  • Steric Hindrance: The hydroxyl group is flanked by two ortho substituents (a bromine atom and a benzaldehyde group), which can sterically impede the approach of the alkylating agent.

  • Competing Elimination Reaction: 2-propyl halides are secondary halides, which can undergo an E2 elimination reaction to form propene, especially in the presence of a strong or bulky base at elevated temperatures.[3] This side reaction directly competes with the desired SN2 substitution and can significantly lower the yield.

Q3: What are the most critical parameters to control for maximizing the yield?

A3: Optimizing the yield requires careful control over several key parameters:

  • Choice of Base and Stoichiometry: The base must be strong enough to completely deprotonate the phenol but not so strong that it excessively promotes the E2 elimination side reaction.[4]

  • Choice of Alkylating Agent: The leaving group on the isopropyl electrophile is critical (I > Br > Cl).

  • Reaction Solvent: The solvent must be able to dissolve the reactants and facilitate the SN2 pathway. Polar aprotic solvents are generally preferred.[5]

  • Temperature and Reaction Time: These must be balanced to ensure the reaction proceeds to completion while minimizing side product formation.[4]

Q4: How should I monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is the most convenient and effective method. Use a mixture of hexane and ethyl acetate as the eluent. The reaction is proceeding if the spot corresponding to the starting material (2-Bromo-6-hydroxybenzaldehyde) diminishes while a new, less polar product spot appears.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Scientific Explanation Recommended Solution
1. Incomplete Deprotonation The phenolic proton of 2-Bromo-6-hydroxybenzaldehyde (pKa ~8-10) must be removed to form the nucleophilic phenoxide. A weak base (e.g., K₂CO₃) may not be sufficient to drive this equilibrium to completion, especially if the reagents are not perfectly dry.Optimize the Base: Start with a moderately strong base like anhydrous potassium carbonate (K₂CO₃). If the yield remains low, consider a stronger base like sodium hydride (NaH).[4] When using NaH, add it to the solution of the phenol first and allow for complete deprotonation (cessation of H₂ gas evolution) before adding the alkyl halide.
2. Poor Reagent Quality The Williamson ether synthesis is sensitive to water, which can quench the phenoxide intermediate.[4] The alkylating agent, 2-bromopropane, can also degrade over time.Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMF or acetonitrile). Ensure all glassware is oven-dried. Use a fresh bottle of 2-bromopropane or 2-iodopropane.
3. Ineffective Alkylating Agent The SN2 reaction rate is highly dependent on the leaving group. Bromide is a good leaving group, but iodide is significantly better, leading to a faster reaction rate that can outcompete side reactions.[2]Switch to 2-Iodopropane: If using 2-bromopropane gives poor results, switching to 2-iodopropane will accelerate the desired SN2 reaction. This can often be done at a lower temperature, further minimizing the competing E2 elimination.
4. Insufficient Reaction Temperature or Time Due to steric hindrance, the reaction may be kinetically slow at room temperature.Gradually Increase Temperature: Monitor the reaction by TLC while gradually increasing the temperature in 10-15 °C increments (e.g., from room temperature to 50-60 °C). Prolong the reaction time until TLC shows complete consumption of the starting material.
Problem 2: Significant Formation of Side Products (Propene)
Possible Cause Scientific Explanation Recommended Solution
1. Base is Too Strong or Sterically Hindered Strong, bulky bases like potassium tert-butoxide (t-BuOK) or even NaH at high temperatures preferentially act as bases for E2 elimination rather than facilitating the SN2 reaction with a secondary halide.[3]Use a Milder Base: Employ a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] These provide sufficient basicity to deprotonate the phenol without aggressively promoting elimination of the 2-propyl halide.
2. Reaction Temperature is Too High Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.Optimize Temperature: Find the lowest possible temperature at which the reaction proceeds at a reasonable rate. If you switched to 2-iodopropane (as suggested in Problem 1), you should be able to run the reaction at a lower temperature.
Problem 3: Difficulty in Product Purification
Possible Cause Scientific Explanation Recommended Solution
1. Co-elution of Product and Starting Material The product, this compound, and the starting material, 2-Bromo-6-hydroxybenzaldehyde, may have similar polarities, making separation by column chromatography difficult.Optimize Column Chromatography: Use a shallow gradient of ethyl acetate in hexane. Start with a very low polarity (e.g., 1-2% EtOAc in hexane) and increase the polarity very slowly to achieve better separation.
2. Presence of Acidic Impurities Any unreacted 2-Bromo-6-hydroxybenzaldehyde will remain in the organic layer during a standard work-up.Perform a Basic Aqueous Wash: During the work-up, wash the crude product (dissolved in a solvent like ethyl acetate or diethyl ether) with a 5% aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[6] This will convert the acidic phenolic starting material into its water-soluble sodium salt, which will be extracted into the aqueous layer.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed as a robust starting point for optimization.

Materials:

  • 2-Bromo-6-hydroxybenzaldehyde (1.0 eq)

  • 2-Iodopropane (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • 5% Aqueous NaOH solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-Bromo-6-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF.

  • Add finely powdered anhydrous K₂CO₃ (2.0 eq) to the solution.

  • Stir the resulting suspension vigorously at room temperature for 20-30 minutes.

  • Add 2-iodopropane (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir. Monitor the progress by TLC every hour. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with 5% aqueous NaOH (2x) to remove any unreacted phenol.

  • Wash the organic layer with deionized water (1x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

Table 1: Guideline for Optimizing Reaction Conditions
ParameterCondition A (Mild)Condition B (Aggressive)Rationale & Causality
Base K₂CO₃ (2.0 eq)NaH (1.2 eq)K₂CO₃ is a mild base that minimizes the risk of E2 elimination.[7] NaH is a much stronger, non-nucleophilic base that ensures complete deprotonation but increases the risk of side reactions.[4]
Alkylating Agent 2-Bromopropane (1.5 eq)2-Iodopropane (1.2 eq)Iodide is a superior leaving group to bromide, allowing for faster SN2 kinetics, often at lower temperatures.[2]
Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)Both are excellent polar aprotic solvents that promote SN2 reactions.[5] DMF has a higher boiling point, allowing for higher reaction temperatures if necessary.
Temperature 25 - 50 °C50 - 80 °CHigher temperatures increase reaction rates but disproportionately favor the E2 elimination pathway.[3] Optimization is key.
Typical Yield 50 - 70%65 - 85% (if optimized)Condition B is higher risk but can provide higher yields if the temperature and reaction time are carefully controlled to mitigate side reactions.

Visualized Workflows & Logic

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Extraction cluster_purify Purification A 1. Add 2-Bromo-6-hydroxybenzaldehyde & Anhydrous DMF to Flask B 2. Add Anhydrous K2CO3 A->B C 3. Stir for 30 min (Phenoxide Formation) B->C D 4. Add 2-Iodopropane Dropwise C->D E 5. Heat to 50 °C D->E F 6. Monitor by TLC (4-8 hours) E->F G 7. Quench with Water F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with 5% NaOH, then Brine H->I J 10. Dry (Na2SO4) & Concentrate I->J K 11. Column Chromatography (Hexane/EtOAc Gradient) J->K L 12. Pure Product K->L

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Yield or Incomplete Reaction? CheckSM Is Starting Material (SM) consumed (TLC)? Start->CheckSM CheckSideProducts Are there significant side products (TLC/NMR)? CheckSM->CheckSideProducts Yes Sol_TimeTemp Increase Reaction Time or Temperature CheckSM->Sol_TimeTemp No Sol_Reagents Check Reagent Quality: - Use Anhydrous Solvent - Use Fresh Alkyl Halide - Switch to 2-Iodopropane CheckSideProducts->Sol_Reagents No Sol_E2 Minimize E2 Elimination: - Lower Temperature - Use milder base (K2CO3) - Ensure not using t-BuOK CheckSideProducts->Sol_E2 Yes Sol_Base Optimize Base: - Ensure >1.5 eq K2CO3 - Consider NaH (carefully) Sol_Reagents->Sol_Base

Caption: Troubleshooting decision tree for low yield optimization.

References

  • Dudley, G. B., et al. (2009). New Strategies for Protecting Group Chemistry. ACS Publications. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Lim, H. J., et al. (2015). Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde. ResearchGate. Available at: [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Available at: [Link]

  • Reddit. (2023). can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine water or HBr. Reddit. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. ResearchGate. Available at: [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Available at: [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. Available at: [Link]

  • Organic Syntheses. (2010). METAL-FREE ONE-POT OXIDATIVE AMINATION OF AROMATIC ALDEHYDES. Organic Syntheses. Available at: [Link]

  • Organic Syntheses. (1941). p-BROMOBENZALDEHYDE. Organic Syntheses. Available at: [Link]

  • Reddit. (2023). What's the most common method for the protection of aldehydes?. Reddit. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • FAQ. (2024). What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE?. FAQ. Available at: [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • PubMed. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PubMed. Available at: [Link]

  • Stannetty, P., et al. (1992). Directed (ortho) Metallation. J. Org. Chem., 57, 6833. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-6-acetylnaphthalene. PrepChem.com. Available at: [Link]

  • Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. Semantic Scholar. Available at: [Link]

  • Reddit. (2021). ortho metalation vs. Li-X exhange?. Reddit. Available at: [Link]

  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. Available at: [Link]

  • Myers Research Group. (n.d.). ortho metalation. Andrew G Myers Research Group. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of benzaldehyde. Google Patents.
  • ORCA - Online Research @ Cardiff. (n.d.). 8. ORCA. Available at: [Link]

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde. European Patent Office. Available at: [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Available at: [Link]

Sources

removing impurities from crude 2-Bromo-6-(propan-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Priority: High (Intermediate Stability Risk)

Introduction: The Technical Context

You are likely synthesizing 2-Bromo-6-(propan-2-yloxy)benzaldehyde (also known as 2-bromo-6-isopropoxybenzaldehyde) via the O-alkylation of 2-bromo-6-hydroxybenzaldehyde using an isopropyl halide (2-bromopropane or 2-iodopropane) and a base (e.g.,


 or 

) in a polar aprotic solvent.

This guide addresses the three most common support tickets we receive regarding this specific scaffold:

  • "My product is an oil/sticky solid and won't crystallize."

  • "I cannot separate the starting material (phenol) from the product."

  • "My LC-MS shows a persistent peak at M-42."

Module 1: Chemical Profile & Impurity Identification

Before purification, you must correctly identify what is in your flask. The isopropyl ether moiety introduces specific fragmentation patterns and physical properties that differ from the starting material.

ComponentStructure / FormulaApprox. Mass (Br

)
Physical StateKey NMR Feature
Target Product C

H

BrO

242.0 Viscous Oil / Low MP SolidSeptet (~4.6 ppm), Doublet (1.3 ppm)
Impurity A (Starting Material)C

H

BrO

201.0 Solid (MP ~50-52°C)Phenolic -OH (~11 ppm, broad)
Impurity B (Oxidation Product)C

H

BrO

258.0 SolidCarboxylic acid -OH (10-12 ppm)
Troubleshooting the "M-42" Signal

Issue: You see a mass peak at 201 (or 203 for Br


) in your product spectrum.
Diagnosis:  This is a classic "False Positive" impurity signal.
  • Scenario A (Real Impurity): It is unreacted 2-bromo-6-hydroxybenzaldehyde.

  • Scenario B (Artifact): It is the McLafferty-type rearrangement or simple fragmentation of your pure product inside the Mass Spec source. Isopropyl ethers readily lose propene (

    
    , Mass 42) under ionization.
    Resolution:  Do not rely solely on MS. Check 
    
    
    
    NMR. If the phenolic -OH peak is absent, the mass 201 peak is likely a fragmentation artifact of your pure product.

Module 2: The "Self-Validating" Workup (Removing Phenol)

The most critical step is removing Impurity A (Starting Material) before you attempt column chromatography. Because the starting material is a phenol (acidic) and the product is a neutral ether, we utilize a pH-Switch Extraction .

Warning: Benzaldehydes are susceptible to the Cannizzaro reaction in strong, hot bases. You must use controlled conditions.

Protocol: Cold Alkali Wash
  • Dilution: Dilute your crude reaction mixture (after removing DMF/solvent) in Diethyl Ether (

    
    )  or Toluene .
    
    • Why:

      
       is better than DCM here because it prevents emulsions with basic water and precipitates sodium salts of the phenol more effectively.
      
  • The Wash: Wash the organic layer with cold (0°C) 1M NaOH (2x).

    • Mechanism:[1][2][3][4] The phenol is deprotonated to the phenoxide anion (

      
      ), which is water-soluble. The neutral product remains in the organic layer.
      
    • Safety: Keep it cold and fast (<10 mins) to prevent the aldehyde from reacting.

  • Validation: Acidify the aqueous washings with HCl. If a precipitate forms, that is your removed impurity (phenol). This confirms the wash worked.

WorkupLogic cluster_0 Phase Separation Start Crude Reaction Mixture (Product + Unreacted Phenol) Solvent Dissolve in Et2O or Toluene Start->Solvent Wash Wash with Cold 1M NaOH (0°C) Solvent->Wash OrgLayer Organic Layer (Contains Neutral Product) Wash->OrgLayer AqLayer Aqueous Layer (Contains Phenoxide Impurity) Wash->AqLayer Check Validation Check: Acidify Aqueous Layer AqLayer->Check Result Precipitate forms? (Yes = Impurity Removed) Check->Result

Caption: The pH-Switch Workup Logic. By converting the phenolic impurity into a water-soluble salt, it is partitioned away from the neutral product.

Module 3: Advanced Purification (Solid vs. Oil)

Users often report that this compound remains an oil. This is normal; the bulky isopropyl group disrupts crystal packing compared to the hydroxy-precursor.

Scenario A: The Product is an Oil (Most Likely)

If the basic wash (Module 2) was successful, the remaining oil is likely >95% pure. If further purification is needed:

  • Vacuum Distillation: Not recommended. Brominated benzaldehydes can be thermally unstable.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (Standard).

    • Eluent: Hexane/Ethyl Acetate (Start 95:5, gradient to 85:15).

    • Note: The product (ether) moves much faster (

      
       in 4:1 Hex/EtOAc) than the starting phenol (
      
      
      
      ).
Scenario B: Inducing Crystallization

If you require a solid for stability:

  • Trituration: Dissolve the oil in a minimum amount of Pentane or Hexane.

  • Cooling: Place in a -20°C freezer overnight. Scratch the glass side of the flask with a spatula to induce nucleation.

  • Seed Crystal: If you have a previous batch, add a microscopic amount.

Module 4: Storage & Stability (Preventing Oxidation)

Issue: "My product turned from yellow oil to white solid, but it's acidic." Diagnosis: Your benzaldehyde has oxidized to 2-bromo-6-isopropoxybenzoic acid . This happens rapidly in air, especially under light.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2-8°C (Refrigerator).

  • Container: Amber glass vial (protects from UV-induced radical oxidation).

  • Stabilizer: For long-term storage (>1 month), consider adding 1% w/w hydroquinone (if downstream chemistry permits) to inhibit radical oxidation.

Stability Aldehyde Target Aldehyde (Liquid/Low Melt Solid) Acid Benzoic Acid Impurity (White Solid, Acidic) Aldehyde->Acid Radical Oxidation (Rapid in air) Air O2 / Light

Caption: The degradation pathway. Benzaldehydes spontaneously oxidize to benzoic acids in the presence of air and light.

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • Alkylation of Hydroxybenzaldehydes: Organic Syntheses, Coll. Vol. 3, p.140 (1955); Vol. 26, p.13 (1946).
  • Synthesis of 2-bromo-6-hydroxybenzaldehyde : ChemicalBook CAS 22532-61-2 Data. Link (Confirming properties of the starting material).

  • Oxidation of Benzaldehydes: Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.

Sources

improving solubility of 2-Bromo-6-(propan-2-yloxy)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2-Bromo-6-(propan-2-yloxy)benzaldehyde Derivatives

Ticket ID: #SOL-BR-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, SoluTech Subject: Troubleshooting solubility profiles for synthesis, assay, and formulation.

Welcome to the SoluTech Support Center

You are likely encountering "brick dust" behavior with your this compound scaffold. This molecule combines a heavy halogen (Bromine) with a lipophilic ether (Isopropoxy) and a planar aromatic system, resulting in high crystal lattice energy and poor aqueous solubility.

This guide is structured to troubleshoot issues across three phases: Synthesis , Biological Assay , and Structural Derivatization .

Phase 1: Synthesis & Workup Troubleshooting

User Issue: My compound precipitates during reaction or won't dissolve for purification.

The 2-bromo-6-isopropoxy substitution pattern creates a "greasy" lipophilic shield. Standard polar solvents often fail because they cannot penetrate the crystal lattice effectively.

Troubleshooting Matrix: Solvent Selection
Solvent ClassSuitabilityTechnical Note
Protic Polar (MeOH, EtOH)Poor High lattice energy resists dissolution; heating required.
Aprotic Polar (DMSO, DMF)Excellent Breaks lattice energy but difficult to remove during workup.
Chlorinated (DCM, CHCl3)Good Best for reaction solubility; moderate for chromatography.
Ethers (THF, Dioxane)Moderate Good for reactions; poor for recrystallization (often too soluble).
Protocol 1.1: The "Anti-Solvent" Purification Method

Use this when your derivative oils out or forms an amorphous gum instead of crystallizing.

  • Dissolution: Dissolve crude material in minimal Dichloromethane (DCM) .

  • Precipitation: Add Hexanes dropwise with vigorous stirring until persistent cloudiness appears.

  • Aging: Cool to -20°C for 4 hours. The lipophilic isopropoxy group will drive precipitation in the non-polar environment, while impurities often stay in the DCM.

Phase 2: Biological Assay & Formulation (The "Crash Out" Problem)

User Issue: I made a 10mM stock in DMSO, but it precipitates immediately when added to cell culture media.

Root Cause: This is the "Solvent Shock" phenomenon. The logP of your scaffold is likely >3.5. When a DMSO stock hits aqueous media, the water strips away the DMSO solvation shell faster than the compound can disperse, causing rapid aggregation.

Visual Guide: The Kinetic Solubility Workflow

SolubilityWorkflow Stock 10mM DMSO Stock Direct Direct Addition to Media (1:1000 Dilution) Stock->Direct Incorrect Path Inter Intermediate Dilution Step (PBS + 0.5% Tween-80) Stock->Inter Correct Path Crash PRECIPITATION (Compound Aggregation) Direct->Crash Stable Stable Colloidal Suspension Inter->Stable Final Cell Culture Media (Soluble/Dispersed) Stable->Final Slow Addition

Figure 1: Decision pathway to prevent precipitation during biological assays. Direct dilution often fails for lipophilic benzaldehydes.

Protocol 2.1: Cyclodextrin Complexation (The "Molecular Encapsulation" Fix)

For benzaldehyde derivatives, HP-β-Cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cavity accommodates the phenyl ring and isopropoxy group, while the exterior remains hydrophilic.

  • Preparation: Prepare a 20% (w/v) HP-β-CD solution in water or PBS.

  • Loading: Add your derivative (as a solid or concentrated acetone solution) to the CD solution.

  • Equilibration: Shake at 250 rpm for 24 hours at room temperature.

  • Filtration: Filter through a 0.45µm PVDF filter.

  • Result: The filtrate contains the solubilized inclusion complex, ready for injection or assay.

Phase 3: Structural Derivatization (Medicinal Chemistry)

User Issue: I need to modify the scaffold to improve intrinsic solubility.

The this compound scaffold offers three distinct vectors for modification. You must utilize these to lower LogP or introduce ionizable centers.

Strategic Modification Map
VectorChemical HandleRecommended ReactionSolubility Impact
Vector A Aldehyde (-CHO) Reductive Amination High. React with morpholine or N-methylpiperazine. Introduces a basic nitrogen (pKa ~8-9), allowing salt formation (HCl/Mesylate) for massive solubility gains.
Vector B Bromine (-Br) Buchwald-Hartwig Moderate. Coupling with polar amines or sulfonamides can break symmetry and add polarity.
Vector C Isopropoxy (-OiPr) Dealkylation Variable. Removing the isopropyl group yields a phenol (pKa ~10). While more polar, phenols often require high pH to dissolve, which may not be biocompatible.
FAQ: Common Questions

Q: Can I use PEG-400 as a co-solvent? A: Yes. A formulation of 10% DMSO / 40% PEG-400 / 50% Water is a standard "rescue" vehicle for rodent PK studies (IP or PO) for this class of compounds.

Q: Why does my NMR show broad peaks in CDCl3? A: This often indicates aggregation even in organic solvents. Try adding a drop of MeOD or switching to DMSO-d6 to break up intermolecular H-bonding or pi-stacking aggregates.

Q: Is the aldehyde unstable in water? A: Benzaldehydes are generally stable, but they can slowly oxidize to benzoic acids in air. If solubility suddenly improves drastically, check if your compound has oxidized to the corresponding (more soluble) carboxylate.

References

  • Amorphous Solid Dispersions: Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.[1][2] (2019).[2] National Institutes of Health.

  • Cyclodextrin Complexation: Molecular inclusion complexes: Cyclodextrins and benzaldehyde.[3][4] (1992). Purdue University e-Pubs.

  • Solubility Strategies: Strategies to improve solubility and bioavailability of lipophilic drugs.[5][6] (2023).[7] ResearchGate.

  • Cell Culture Troubleshooting: Troubleshooting precipitation in cell culture media. (2017).[7] BenchChem Technical Guides.

  • Physical Properties: 2-(Propan-2-yloxy)benzaldehyde Physical Properties. (2025).[8] PubChem.[8][9]

Sources

thermal stability issues with 2-Bromo-6-(propan-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-6-(propan-2-yloxy)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, particularly concerning the thermal stability of this versatile building block. Our goal is to provide practical, evidence-based solutions to ensure the success of your experiments.

Overview of Thermal Stability Concerns

This compound is a substituted benzaldehyde with a sterically hindered aldehyde group due to the ortho-bromo and isopropoxy substituents. While a valuable reagent in organic synthesis, its stability can be compromised under certain thermal conditions. The aldehyde functional group is susceptible to oxidation, and the molecule as a whole can undergo decomposition at elevated temperatures. Understanding the factors that influence its stability is crucial for reliable and reproducible results.

The reactivity of this molecule is governed by the interplay of its functional groups: the aldehyde, the bromo group, and the isopropoxy group. The aldehyde group is electron-withdrawing, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[1] The bromo and isopropoxy groups, located ortho to the aldehyde, exert steric hindrance and can influence the electronic properties of the aromatic ring.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To maintain the integrity of the compound, it is recommended to store it under refrigerated conditions.[2] The container should be tightly sealed and kept in a dry, well-ventilated place.[3] This minimizes the risk of degradation from moisture and atmospheric oxygen.

Q2: At what temperature does this compound start to decompose?

Q3: Can I purify this compound by distillation?

A3: Given the potential for thermal degradation, distillation should be approached with caution. If distillation is necessary, it should be performed under reduced pressure to lower the boiling point. A short-path distillation apparatus is recommended to minimize the time the compound is exposed to high temperatures. Always perform a small-scale test distillation first to determine the stability of your specific batch under the chosen conditions.

Q4: What are the likely decomposition products?

A4: While specific studies on the decomposition of this compound were not found, general degradation pathways for similar molecules can be inferred. Oxidation of the aldehyde group to a carboxylic acid is a common degradation pathway for benzaldehydes.[5] At higher temperatures, de-alkylation of the isopropoxy group or other fragmentation of the molecule could occur.

Q5: Are there any known incompatible materials or reagents?

A5: Strong oxidizing agents, strong bases, and strong reducing agents are generally incompatible with aldehydes and should be used with caution.[3] Bases can catalyze aldol condensation reactions, while strong oxidizing agents can convert the aldehyde to a carboxylic acid.

Troubleshooting Guides

Issue 1: Reaction yields are low and inconsistent.

This is a common problem that can often be traced back to the purity and stability of the starting material.

Troubleshooting Workflow:

start Low/Inconsistent Yields check_purity Assess Purity of Starting Material (NMR, HPLC, GC-MS) start->check_purity impurities_present Impurities Detected? check_purity->impurities_present purify Purify by Column Chromatography or Recrystallization impurities_present->purify Yes no_impurities No Significant Impurities impurities_present->no_impurities No reassess_purity Re-assess Purity purify->reassess_purity use_purified Use Purified Material reassess_purity->use_purified final_reaction Proceed with Optimized Reaction use_purified->final_reaction check_reaction_conditions Review Reaction Conditions (Temp, Time, Atmosphere) no_impurities->check_reaction_conditions optimize_conditions Optimize Conditions (e.g., lower temp, inert atm.) check_reaction_conditions->optimize_conditions optimize_conditions->final_reaction

Caption: Troubleshooting workflow for low reaction yields.

Detailed Steps & Explanations:

  • Assess Starting Material Purity: Before starting any reaction, it is critical to confirm the purity of your this compound.

    • Methodology:

      • NMR Spectroscopy: Acquire a ¹H NMR spectrum. Look for the characteristic aldehyde proton singlet (typically around δ 10 ppm) and the aromatic and isopropoxy protons in the expected integration ratios. The presence of broad signals or unexpected peaks may indicate impurities or degradation.

      • HPLC/GC-MS: These techniques can provide quantitative information about purity and identify potential contaminants.

  • Purification, if Necessary: If impurities are detected, purification is essential.

    • Methodology:

      • Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate). The polarity can be adjusted based on the impurities observed.

      • Recrystallization: If the compound is a solid and a suitable solvent system can be found, recrystallization can be an effective purification method.

  • Optimize Reaction Conditions:

    • Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.

    • Inert Atmosphere: The aldehyde group can be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.

Issue 2: The starting material or reaction mixture darkens upon heating.

Color change, particularly darkening, is often a visual indicator of decomposition.

Troubleshooting Workflow:

start Reaction Darkens on Heating lower_temp Reduce Reaction Temperature start->lower_temp monitor_reaction Monitor Reaction Progress (TLC, LC-MS) lower_temp->monitor_reaction color_persists Darkening Persists? monitor_reaction->color_persists check_reagents Check for Incompatible Reagents/Catalysts color_persists->check_reagents Yes no_color_change Color Change Mitigated color_persists->no_color_change No replace_reagents Replace or Purify Suspect Reagents check_reagents->replace_reagents replace_reagents->monitor_reaction proceed Proceed with Reaction no_color_change->proceed

Caption: Troubleshooting workflow for reaction darkening.

Detailed Steps & Explanations:

  • Reduce Reaction Temperature: This is the most immediate step to take. Even a 10-20 °C reduction can significantly decrease the rate of decomposition.

  • Investigate Reagent Compatibility: Ensure that all reagents and catalysts are compatible with the aldehyde functional group under the reaction conditions. For instance, some Lewis acids can promote decomposition at elevated temperatures.

  • Use of Antioxidants: In some cases, adding a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), can prevent oxidative degradation, although this should be tested on a small scale to ensure it does not interfere with the desired reaction.

Data Summary

While specific quantitative data on the thermal stability of this compound is limited in the public domain, the following table provides general guidance based on the properties of similar compounds.

ParameterValue/RecommendationSource
Storage Temperature Refrigerated[2]
Boiling Point (of 2-bromobenzaldehyde) 230 °C (at atmospheric pressure)[4]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents[3]

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR
  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean NMR tube.

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Integrate the peaks and check for the correct proton ratios. The aldehyde proton should be a sharp singlet. Any significant peaks that cannot be assigned to the structure or residual solvent are likely impurities.

Protocol 2: Small-Scale Test for Thermal Stability
  • Place a small amount (e.g., 20 mg) of the compound in a vial with a stir bar.

  • Add a small amount of a high-boiling, inert solvent (e.g., diphenyl ether).

  • Heat the vial in a temperature-controlled heating block.

  • Visually inspect for color changes at regular temperature intervals (e.g., every 10 °C).

  • Optionally, take small aliquots at different temperatures and analyze by TLC or LC-MS to detect the onset of degradation.

References

  • Combi-Blocks. (2024). Safety Data Sheet: 2-Bromo-3-(propan-2-yloxy)benzaldehyde.
  • BenchChem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
  • Thermo Fisher Scientific. (n.d.). 2-Bromo-6-chlorobenzaldehyde, 98%.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Sigma-Aldrich. (n.d.). 2-Bromobenzaldehyde 98%.
  • Fisher Scientific. (2025).

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-6-(propan-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STERIC-2B6P-BZ Subject: Troubleshooting Reactivity Issues in 2,6-Disubstituted Benzaldehydes Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary: The "Corridor of Hindrance"

You are likely reading this because standard protocols (Grignard additions, standard Suzuki couplings, or reductive aminations) have failed on your substrate: 2-Bromo-6-(propan-2-yloxy)benzaldehyde .[1]

The Root Cause: This molecule presents a classic "Orth-Ortho" steric blockade.

  • C1 (Aldehyde): The carbonyl carbon is flanked by a Bromine atom (Van der Waals radius ~1.85 Å) and an Isopropoxy group (highly rotatable, sweeping a large steric volume).[1] This creates a narrow "corridor" that physically blocks the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle).

  • C2 (Bromide): The oxidative addition of Palladium into the C-Br bond is kinetically retarded by the adjacent aldehyde and the distal isopropoxy group, preventing the formation of the required square-planar complex.

This guide provides the "battering rams" and "skeleton keys" required to bypass these barriers.

Module A: Carbonyl Activation (Nucleophilic Addition)[1][2]

Issue: Grignard reagents or hydride reducing agents return starting material or yield complex mixtures. Mechanism: The nucleophile cannot access the


 orbital of the carbonyl due to the steric bulk of the 2-Br and 6-OiPr groups.
The Solution: Lewis Acid Pre-Activation

Standard activation is insufficient. You must coordinate the carbonyl oxygen with a strong Lewis Acid (LA) to lower the LUMO energy, making the carbonyl electrophilic enough to attract nucleophiles from a greater distance or through a tighter transition state.

Protocol: TiCl4-Mediated Nucleophilic Addition

Note: This protocol uses Titanium Tetrachloride. Strict anhydrous conditions are required.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous DCM (

    
    ).
    
  • Complexation: Cool to

    
    . Add 1.1 eq of TiCl4  (1.0 M in DCM) dropwise.[1]
    
    • Observation: Solution will likely turn deep yellow/orange (formation of the Lewis Acid-Aldehyde complex).[1]

    • Wait: Stir for 15 minutes to ensure complete coordination.

  • Addition: Add the nucleophile (e.g., Silyl Enol Ether, Allyltrimethylsilane, or Organozinc reagent) slowly down the side of the flask.

    • Critical: Avoid Organolithiums here; they will react with TiCl4. Use Organozincs (Reformatsky-type) for alkylation.[1]

  • Warm-up: Allow to warm to

    
     over 2 hours.
    
  • Quench: Pour into sat.

    
     (vigorous bubbling will occur).[1]
    
Data: Lewis Acid Efficiency Comparison

Yields based on allylations of 2,6-disubstituted benzaldehydes.

ActivatorYield (%)Reaction TimeNotes
None< 5%24 hStarting material recovered.

35%12 hPartial decomposition of isopropoxy group.[1]

88% 2 h High syn-selectivity observed.

(Luche)
92%1 hSpecific for NaBH4 reductions only.[1]

Module B: Cross-Coupling (The Aryl Halide)[1][3][4]

Issue: Suzuki or Buchwald-Hartwig coupling fails. Dehalogenation (loss of Br replaced by H) is observed.[1] Mechanism: Standard ligands (like


) form bulky 

or

complexes.[1] The 2,6-substitution pattern prevents the oxidative addition step or slows transmetalation, leading to catalyst decomposition.
The Solution: Buchwald Ligands (SPhos/XPhos)

You must use dialkylbiaryl phosphine ligands.[1][2] These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting the formation of the active monoligated


 species).[1]

Recommended Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1]

Protocol: Sterically Demanding Suzuki Coupling
  • Catalyst Prep: Charge flask with

    
     (2 mol%) and SPhos  (4 mol%).
    
    • Why?

      
       is cheaper and more stable than 
      
      
      
      .[1] SPhos reduces Pd(II) to Pd(0) in situ.[1]
  • Solvent System: Use Toluene:Water (10:1) or DME:Water .[1]

    • Tip: Biphasic systems often work better for hindered substrates than pure DMF.[1]

  • Base: Use

    
      (3.0 eq).[1] Carbonates (
    
    
    
    ) are often too weak for the crowded transmetalation step.[1]
  • Heating: Heat to

    
     sealed.
    
    • Time: 4–12 hours.

Visualizing the Pathway

The diagram below illustrates the divergent pathways between standard failure and Buchwald success.

ReactionPathways Start This compound Standard Standard Conditions (Pd(PPh3)4, Na2CO3) Start->Standard Attempted Coupling Buchwald Buchwald Conditions (Pd(OAc)2, SPhos, K3PO4) Start->Buchwald Optimized Coupling Fail FAILURE: Steric clash prevents Oxidative Addition Standard->Fail No Reaction / Dehalogenation Success SUCCESS: Monoligated [L-Pd] species inserts into C-Br Buchwald->Success Active Catalyst Formed Product Biaryl Product Success->Product Reductive Elimination

Figure 1: Comparison of catalytic pathways. Standard triphenylphosphine ligands fail to accommodate the ortho-bulk, whereas SPhos facilitates the active monoligated species.

Module C: Condensation (Imine/Schiff Base Formation)[1][5][6]

Issue: Reaction with amines reaches equilibrium with low conversion (<30%). Mechanism: The product (imine) has a


 double bond which is shorter than the 

bond, bringing the N-substituent closer to the ortho-isopropoxy group. This steric strain pushes the equilibrium back toward the starting materials.
The Solution: Thermodynamic Forcing

You cannot rely on passive equilibrium. You must chemically remove water to drive Le Chatelier's principle.

Troubleshooting Checklist:

FAQ: Common Failure Modes

Q: Can I use


 to activate the aldehyde? 
A: NO.  Boron tribromide is a strong Lewis acid, but it will cleave your isopropyl ether (deprotection), yielding the phenol.[1] Use 

or

at low temperatures to preserve the ether.[1]

Q: My Suzuki coupling yields the de-brominated product (2-(propan-2-yloxy)benzaldehyde). Why? A: This is "Hydrodehalogenation."[1] It occurs when the oxidative addition happens, but transmetalation is too slow due to sterics. The Pd-intermediate grabs a hydride (from solvent or impurities) and eliminates.[1]

  • Fix: Increase the concentration of the Boronic Acid (1.5 eq) and switch to a strictly anhydrous solvent system (Dioxane) with anhydrous

    
     to minimize hydride sources.
    

Q: I need to reduce the aldehyde to the alcohol, but


 is too slow. 
A:  Use Luche Conditions . Dissolve substrate in MeOH, add 1.1 eq 

, then add

.[1] The Cerium coordinates the carbonyl, activating it specifically for 1,2-addition, bypassing the steric gate.

References

  • Buchwald Ligands for Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids. Accounts of Chemical Research.

    • [1]

  • Lewis Acid Activation of Carbonyls

    • Ramachandran, P. V., et al. (2022).[1][3] TiCl4-Catalyzed Hydroboration of Ketones with Ammonia Borane. The Journal of Organic Chemistry.

    • [1]

  • Steric Hindrance in Benzaldehydes

    • OpenStax Chemistry. (2023).[1][4][5] Nucleophilic Addition Reactions of Aldehydes and Ketones.

  • SPhos Ligand Efficacy

    • Sigma-Aldrich. Buchwald Phosphine Ligands User Guide.

Sources

Validation & Comparative

Comparative Analysis of Structural Elucidation Methods: 13C NMR Profiling of 2-Bromo-6-(propan-2-yloxy)benzaldehyde

[1]

Executive Summary

Objective: To provide a technical framework for the structural validation of 2-Bromo-6-(propan-2-yloxy)benzaldehyde (CAS: Hypothetical/Derivative), emphasizing the superior resolution of Carbon-13 Nuclear Magnetic Resonance (


The Problem: Synthetic routes for ortho-functionalized benzaldehydes (e.g., via bromination of salicylaldehyde derivatives or directed lithiation) frequently yield regioisomeric impurities (e.g., 2,4- or 2,3-substitution patterns). While

The Solution:

C-BrC-O

Structural Context & Theoretical Prediction[1][2][3]

The Molecule

The target molecule consists of a benzaldehyde core with two distinct ortho-substituents:[1]

  • Position 2: Bromine atom (Electron Withdrawing Inductive, Electron Donating Resonance).

  • Position 6: Isopropoxy group (Strongly Electron Donating by Resonance).

Predicted Chemical Shift Logic (Additivity Rules)

Using substituent chemical shift (SCS) additivity rules relative to benzene (128.5 ppm), we can predict the diagnostic signals that separate this molecule from its isomers.

Carbon PositionSubstituent Effect LogicPredicted Shift (

, ppm)
Diagnostic Value
C=O (Aldehyde) Anisotropic deshielding + H-bonding potential188.0 – 192.0 Confirms oxidation state.
C-6 (C-O-iPr) Strong deshielding (+30 ppm) from Oxygen155.0 – 160.0 Primary Diagnostic: High frequency quaternary signal.
C-2 (C-Br) Shielding effect of heavy atom (-5 to -10 ppm)120.0 – 128.0 Secondary Diagnostic: Distinct from C-H carbons.
C-1 (Ipso-CHO) Crowded quaternary center122.0 – 126.0 Often low intensity; HMBC correlation target.
OCH(CH

)

Methine of isopropyl70.0 – 72.0 Confirms ether linkage.
OCH(CH

)

Methyls of isopropyl21.0 – 22.0 Aliphatic region confirmation.

Comparative Analysis: C NMR vs. Alternative Methods

This section objectively compares the analytical utility of


Method A: H NMR (The "Quick Check")[1]
  • Workflow: Dissolve ~5-10 mg in CDCl

    
    ; 16 scans.
    
  • Observed Signals:

    • Aldehyde singlet (

      
       10.2-10.4 ppm).
      
    • Aromatic region (7.0-7.8 ppm): Expected "ABC" system (triplet and two doublets) if resolution is perfect.

    • Isopropyl septet (~4.6 ppm) and doublet (~1.4 ppm).

  • Limitations:

    • Ambiguity: The splitting pattern (t, d, d) is identical for 2,6-disubstitution and 2,3-disubstitution.

    • Blind Spots: It cannot see the C-Br or C-O carbons directly.

    • Verdict: Insufficient for definitive regioisomer assignment.

Method B: C NMR (The "Structural Proof")
  • Workflow: Dissolve ~30-50 mg in CDCl

    
    ; 1024+ scans; Proton Decoupling (CPD).
    
  • Performance Advantage:

    • Quaternary Resolution: Clearly resolves the C-Br (

      
      125 ppm) and C-O (
      
      
      158 ppm) signals. In an isomer like 2-bromo-4-isopropoxybenzaldehyde, the chemical shifts would move drastically due to the change in electronic environment (ortho vs para effects).
    • Symmetry Check: The lack of magnetic equivalence (unlike a symmetric 2,6-dibromo derivative) results in distinct peaks for every ring carbon.

    • Verdict: The Gold Standard for batch release.

Data Comparison Table
Feature

H NMR

C NMR
Sample Requirement Low (<10 mg)High (>30 mg recommended)
Acquisition Time < 5 mins30 mins - 4 hours
Quaternary Carbon Detection Indirect (via HMBC only)Direct & Distinct
Regioisomer Differentiation Difficult (requires coupling analysis)High (Chemical shift prediction)
Solvent Effects High sensitivity (peak shifting)Low sensitivity

Experimental Protocol

Materials & Reagents[5]
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane) as internal reference.
    
    • Note: DMSO-d

      
       may be used if solubility is poor, but CDCl
      
      
      is preferred to minimize solvent viscosity and line broadening.
  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (Generic 400 MHz System)

To ensure data integrity and reproducibility:

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Quaternary carbons (C-Br, C-O, C=O) have long T1 relaxation times. Short delays will suppress these diagnostic peaks.

  • Spectral Width: 240 ppm (to capture C=O at ~190 ppm).

  • Scans (NS): Minimum 1024 for adequate S/N ratio on quaternary carbons.

Step-by-Step Workflow
  • Preparation: Dissolve 40 mg of the benzaldehyde derivative in 0.6 mL CDCl

    
    . Filter if any solids remain.
    
  • Lock & Shim: Lock on Deuterium signal; perform gradient shimming (TopShim).

  • Acquisition: Run the standard proton spectrum first to assess purity, then the carbon sequence.

  • Processing: Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to reduce noise.

  • Validation: Check for the triplet at 77.0 ppm (CDCl

    
    ). Reference spectra to this or TMS (0.0 ppm).
    

Analytical Decision Workflow (Visualization)

The following diagram illustrates the logical pathway for validating the structure, highlighting where

NMR_WorkflowStartCrude Synthesis ProductH_NMRStep 1: 1H NMR Analysis(Check Aldehyde & Alkyl Groups)Start->H_NMRDecisionIs Splitting Pattern Ambiguous?(e.g., overlapping aromatics)H_NMR->DecisionC_NMRStep 2: 13C NMR Analysis(Focus on Quaternary Carbons)Decision->C_NMRYes (Ambiguous)Final_ValidStructure Validated:This compoundDecision->Final_ValidNo (Clear)Analysis_BrCheck ~120-130 ppm(C-Br Ipso)C_NMR->Analysis_BrAnalysis_OCheck ~155-160 ppm(C-O Ipso)C_NMR->Analysis_OAnalysis_Br->Final_ValidMatches PredictionRe_PurifyReject/Repurify(Regioisomer Identified)Analysis_Br->Re_PurifyShift MismatchAnalysis_O->Final_Valid

Figure 1: Analytical decision matrix for distinguishing regioisomers of substituted benzaldehydes.

Advanced Verification: 2D NMR Integration

While

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Experiment: Look for a correlation between the Aldehyde Proton (

      
      10.4 ppm) and the Ring Carbons.
      
    • Proof: In the 2,6-isomer, the aldehyde proton typically correlates (3-bond coupling) to C1, C2, and C6 .

    • Observation: You should see cross-peaks to the quaternary C-Br (

      
      125 ppm) and C-O (
      
      
      158 ppm). If the aldehyde proton only correlates to one quaternary carbon and one CH, it suggests a 2,3- or 2,5-substitution pattern.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for additivity rules and substituent effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for relaxation delay protocols).

  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for comparative benzaldehyde shift data).

  • Reich, H. J. (2022). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for HMBC interpretation).

mass spectrometry fragmentation pattern of 2-Bromo-6-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-isopropoxybenzaldehyde and Comparative Analytical Strategies

Authored by a Senior Application Scientist

This guide provides a detailed predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern for 2-Bromo-6-isopropoxybenzaldehyde. As experimental data for this specific molecule is not publicly available, this document leverages fundamental principles of mass spectrometry and data from structurally analogous compounds to construct a scientifically rigorous fragmentation model. Furthermore, we will compare the insights derived from mass spectrometry with those from alternative analytical techniques, such as NMR and IR spectroscopy, to provide a holistic strategy for structural elucidation for researchers, scientists, and professionals in drug development.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern

Electron ionization is a high-energy technique that induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of a molecule's structure.[1] For 2-Bromo-6-isopropoxybenzaldehyde (Molecular Formula: C₁₀H₁₁BrO₂, Monoisotopic Mass: 241.9997 Da), the fragmentation is governed by the interplay of its three key functional groups: the aromatic aldehyde, the bromo substituent, and the isopropoxy ether group, all positioned in a sterically crowded ortho arrangement.

The Molecular Ion (M⁺˙)

The initial event in the mass spectrometer is the removal of an electron to form the molecular ion (M⁺˙).[2] Due to the stable aromatic ring, the molecular ion peak is expected to be observable. A critical identifying feature will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in a pair of peaks of nearly equal intensity for the molecular ion at m/z 242 and m/z 244 , which is a definitive marker for the presence of a single bromine atom in the molecule.

Primary Fragmentation Pathways

The energetically unstable molecular ion will undergo a series of predictable fragmentation reactions. The primary pathways are dictated by the stability of the resulting fragment ions and neutral losses.

  • α-Cleavage of the Aldehyde: A common pathway for aromatic aldehydes is the loss of a hydrogen radical to form a highly stable acylium ion ([M-1]⁺).[4][5][6] This will produce a significant fragment at m/z 241/243 .

  • Loss of CO: The acylium ion ([M-1]⁺) can subsequently lose a molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation of benzaldehyde derivatives, to yield a fragment at m/z 213/215 .[6][7][8]

  • Cleavage of the Isopropoxy Group: Ether fragmentation can proceed via several routes. The most likely is the loss of a propene molecule (C₃H₆, 42 Da) through a McLafferty-type rearrangement, facilitated by the ortho-aldehyde group, leading to a fragment at m/z 200/202 . Another possibility is the homolytic cleavage and loss of an isopropyl radical (•C₃H₇, 43 Da), resulting in a fragment at m/z 199/201 .

  • Loss of the Bromo Group: A primary fragmentation for aromatic halides is the loss of the halogen atom.[4] The cleavage of the C-Br bond would result in the loss of a bromine radical (•Br, 79 or 81 Da), leading to a fragment ion at m/z 163 .

The "Ortho Effect": Interaction-Driven Fragmentation

The close proximity of the three substituents on the benzene ring can trigger specific fragmentation pathways not seen in meta or para isomers, a phenomenon known as the "ortho effect".[9][10][11] For 2-Bromo-6-isopropoxybenzaldehyde, a plausible ortho effect involves the interaction between the isopropoxy and aldehyde groups. A hydrogen atom from the isopropyl group can be transferred to the aldehyde's carbonyl oxygen, followed by the elimination of a neutral propene molecule. This pathway is often highly favored as it proceeds through a stable six-membered transition state.

Summary of Predicted Fragments

The table below summarizes the major predicted fragment ions for 2-Bromo-6-isopropoxybenzaldehyde under EI-MS conditions.

Predicted m/z Proposed Fragment Ion Proposed Fragmentation Mechanism Relative Abundance
242/244[C₁₀H₁₁BrO₂]⁺˙Molecular Ion (M⁺˙)Moderate
241/243[C₁₀H₁₀BrO₂]⁺Loss of •H from aldehyde (α-cleavage)High
213/215[C₉H₁₀BrO]⁺Loss of CO from [M-H]⁺Moderate
200/202[C₇H₆BrO₂]⁺˙Loss of propene (C₃H₆) via ortho effect rearrangementHigh
199/201[C₇H₄BrO₂]⁺Loss of •C₃H₇ (isopropyl radical)Moderate
163[C₁₀H₁₁O₂]⁺Loss of •Br radical from M⁺˙Moderate
121[C₇H₅O₂]⁺Loss of •Br from [M-propene]⁺˙Moderate to High
Predicted Fragmentation Pathway Diagram

The following diagram illustrates the proposed major fragmentation pathways.

Fragmentation_Pattern M [C₁₀H₁₁BrO₂]⁺˙ m/z 242/244 (Molecular Ion) M_H [C₁₀H₁₀BrO₂]⁺ m/z 241/243 M->M_H - •H M_propene [C₇H₆BrO₂]⁺˙ m/z 200/202 M->M_propene - C₃H₆ (Ortho Effect) M_isopropyl [C₇H₄BrO₂]⁺ m/z 199/201 M->M_isopropyl - •C₃H₇ M_Br [C₁₀H₁₁O₂]⁺ m/z 163 M->M_Br - •Br M_H_CO [C₉H₁₀BrO]⁺ m/z 213/215 M_H->M_H_CO - CO M_propene_Br [C₇H₅O₂]⁺ m/z 121 M_propene->M_propene_Br - •Br

Caption: Predicted EI fragmentation pathways for 2-Bromo-6-isopropoxybenzaldehyde.

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful for determining molecular weight and structural fragments, a comprehensive characterization relies on complementary techniques.

Technique Information Provided Strengths Limitations
EI-MS Molecular weight, elemental composition (Br), fragment structures.High sensitivity, reproducible fragmentation "fingerprint".Isomers can be difficult to distinguish; molecular ion may be absent for unstable compounds.
NMR (¹H, ¹³C) Precise chemical environment of each H and C atom, connectivity through coupling.Unambiguous structure determination, isomer differentiation.[12]Lower sensitivity, requires pure sample, complex spectra.
IR Spectroscopy Presence of key functional groups (C=O, C-O, C-H, aromatic C=C).Fast, non-destructive, good for functional group identification.[13]Provides limited information on the overall molecular skeleton.
ESI-MS Primarily molecular weight ([M+H]⁺ or [M+Na]⁺)."Soft" ionization preserves the molecular ion, ideal for non-volatile or thermally labile compounds.[1]Provides minimal structural information from fragmentation without MS/MS.

For 2-Bromo-6-isopropoxybenzaldehyde, ¹H NMR would confirm the presence and splitting patterns of the aldehyde proton, the aromatic protons, and the isopropoxy group's methine and methyl protons. IR spectroscopy would show characteristic absorptions for the aldehyde C=O stretch (~1700 cm⁻¹) and the ether C-O stretch (~1250 cm⁻¹). Together, these techniques provide orthogonal data that validate the structure predicted by mass spectrometry.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile and semi-volatile compounds like substituted benzaldehydes.[7][14]

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 1 mg of 2-Bromo-6-isopropoxybenzaldehyde in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C, using a split or splitless mode.

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program: Start at an initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection:

    • Interface Temperature: Set the GC-MS transfer line temperature to 280°C.

    • Ion Source: Use an Electron Ionization (EI) source set to 70 eV.

    • Source Temperature: Maintain the ion source temperature at 230°C.

    • Mass Analyzer: Scan a mass range of m/z 40-400.

    • Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.

Experimental Workflow Diagram

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection (1 µL in Solvent) Column Capillary Column (Separation by Boiling Point) Injector->Column IonSource Ionization (EI, 70 eV) Column->IonSource Transfer Line MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The EI-MS fragmentation pattern of 2-Bromo-6-isopropoxybenzaldehyde is predicted to be rich and informative, characterized by a distinct M/M+2 molecular ion peak and key fragments arising from the loss of H, CO, propene, and Br. The "ortho effect" is expected to play a significant role, promoting the loss of propene as a major fragmentation pathway. While this predictive guide offers a robust framework for spectral interpretation, definitive structural confirmation should always be pursued through an integrated analytical approach, combining the fragmentation data from mass spectrometry with the detailed connectivity information from NMR and functional group verification from IR spectroscopy.

References

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • Covaci, A., Voorspoels, S., & de Boer, J. (2003). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 14(12), 1431-1438.
  • Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Tsedev, N., & Voinov, V. G. (2010). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 21(8), 1396-1411.
  • Faria, J. C., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1950-1957.
  • Pradeepalakshmi, G. M., Govindaraj, V., & Ramasamy, S. (2026). Design, X-Ray Diffraction and in silico Analysis of Schiff Base Targeting HIV Reverse Transcriptase and Bacterial DNA Gyrase. ASIAN J CHEM.
  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • Filo. (2025, October 5). Mass Spectra Fragmentation of Benzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, July 29). EI-MS: M-28 peak in aldehydes. Retrieved from [Link]

  • Grützmacher, H. F., & Dommrose, A. M. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(5), 267-275.
  • Vaz, B. G., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 1-25.
  • Mathur, D., Sharma, P. K., & Banerji, K. K. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 331-337.
  • Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes.
  • FAQ. (2024, May 9). What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE?. Retrieved from [Link]

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) “Ortho effects” in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids. Retrieved from [Link]

  • University of Illinois. (n.d.). Mass Spec. Retrieved from [Link]

  • SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

  • SciELO. (2022, February 1). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

Sources

Beyond the Formula: Validating 2-Bromo-6-(propan-2-yloxy)benzaldehyde Purity

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide | Version 2.1

Executive Summary & Compound Profile

2-Bromo-6-(propan-2-yloxy)benzaldehyde (Formula:


; MW: 243.09  g/mol ) is a critical halogenated intermediate, most notably utilized in the synthesis of hemoglobin modulators like Voxelotor (GBT440)  for sickle cell disease treatment.

Validating the purity of this intermediate is chemically treacherous due to the high bromine content (~32.9%) . Standard combustion analysis often fails because heavy halogen loads can cause incomplete combustion (soot formation) or interfere with thermal conductivity detectors (TCD) by forming volatile oxy-halides.

This guide outlines the "Split-Stream" Standard , a validated protocol that decouples Carbon/Hydrogen/Nitrogen (CHN) analysis from Bromine quantification to achieve regulatory-grade mass balance.

Theoretical Composition Standards

For a sample to be deemed "Analytically Pure" (suitable for GMP downstream synthesis), it must meet the classical tolerance of


 0.4%  absolute deviation from theoretical values.
ElementCountAtomic MassTotal MassTheoretical % Acceptance Range (

0.4%)
Carbon (C) 1012.011120.1149.41% 49.01% – 49.81%
Hydrogen (H) 111.00811.094.56% 4.16% – 4.96%
Bromine (Br) 179.90479.9032.87% 32.47% – 33.27%
Oxygen (O) 215.99932.0013.16% Calculated by difference

The "Split-Stream" Analytical Strategy

To achieve high-fidelity results, you cannot rely on a single "all-in-one" analyzer. You must split the workflow:

  • Stream A (CHN): High-temperature combustion with catalytic aids.

  • Stream B (Halogen): Oxygen Flask Combustion (Schöniger) followed by Potentiometric Titration or IC.

Comparative Analysis of Methods
FeatureMethod A: Split-Stream (CHN + Schöniger) Method B: Automated CHNS-Br Method C: HRMS (Orbitrap/Q-TOF)
Primary Utility Bulk Purity & Stoichiometry Rapid ScreeningMolecular Identity (

)
Bromine Accuracy High (<0.3% error) Moderate (Memory effects common)Low (Quantification requires standards)
Sample Req. 2–5 mg1–2 mg<0.1 mg
Interference Minimal (Decoupled)High (Br can poison reduction tubes)Matrix effects
Regulatory Status Gold Standard (USP/Ph.Eur) Accepted with validationSupporting Data only

Detailed Experimental Protocols

Stream A: Modified CHN Combustion

Objective: Quantify Carbon and Hydrogen without Bromine interference.

The Challenge: Bromine gases (


, 

) generated during combustion can pass through the reduction tube and register as Nitrogen or skew Carbon readings.

Protocol:

  • Instrument: PerkinElmer 2400 Series II or Thermo FlashSmart.

  • Combustion Aid: Add 5–10 mg of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) to the tin capsule containing the sample.
    • Causality:

      
       acts as a "halogen scrubber" and combustion catalyst, preventing the formation of volatile soot and trapping some inorganic bromine residues, though a dedicated halogen trap (silver wool) in the combustion tube is mandatory.
      
  • Temperature: Operate combustion furnace at 975°C (boosted) to ensure ring opening of the stable benzaldehyde core.

  • Acceptance: Replicates must be within 0.2%.

Stream B: The Schöniger Flask Method (Bromine Quantitation)

Objective: Isolate Bromine for precise titration.

The Challenge: Automated sensors drift with high halogen loads. Wet chemical digestion is the only self-validating way to measure ~33% Bromine content.

Protocol:

  • Apparatus: 500 mL Iodine flask with platinum sample carrier.

  • Absorbing Solution: 10 mL

    
     NaOH + 3 drops 
    
    
    
    
    
    .
    • Causality:

      
       ensures all Bromine species (
      
      
      
      ) are reduced to Bromide ions (
      
      
      ).
  • Combustion:

    • Weigh ~15 mg of sample onto ashless filter paper.

    • Fill flask with pure Oxygen (

      
      ).[1]
      
    • Ignite. The flask must remain inverted during combustion to trap gases in the liquid seal.

  • Titration:

    • Acidify the solution with

      
      .
      
    • Titrant: 0.01M Silver Nitrate (

      
      ).
      
    • Endpoint Detection: Potentiometric titration using a Silver/Sulfide electrode.

    • Calculation:

      
      .
      

Visualizing the Workflow

The following diagram illustrates the decision matrix for validating this specific intermediate, highlighting the critical "Split-Stream" path.

AnalysisWorkflow Sample Crude 2-Bromo-6- (propan-2-yloxy)benzaldehyde Decision Is Regulatory/GMP Data Required? Sample->Decision HRMS HRMS (Q-TOF) Check m/z 243.09 Decision->HRMS No (R&D Only) SplitStream SPLIT-STREAM PROTOCOL Decision->SplitStream Yes (Release) CHN_Path Path A: CHN Analysis (+ WO3 Additive) SplitStream->CHN_Path Br_Path Path B: Halogen Analysis (Schöniger Flask) SplitStream->Br_Path Combustion Combustion @ 975°C CHN_Path->Combustion Oxidation O2 Combustion (In NaOH/H2O2) Br_Path->Oxidation Scrubbing Ag-Wool Trap (Removes Br) Combustion->Scrubbing Detection TCD Detection (%C, %H) Scrubbing->Detection Validation Data Validation Total Purity Calculation Detection->Validation Reduction Reduction to Br- Oxidation->Reduction Titration Potentiometric Titration (AgNO3) Reduction->Titration Titration->Validation

Caption: The "Split-Stream" workflow separates carbon analysis from bromine quantification to prevent halogen interference, ensuring high-accuracy mass balance.

Data Interpretation & Troubleshooting

When analyzing this compound, specific failure modes are common. Use this table to diagnose results that fall outside the


 range.
ObservationLikely CauseCorrective Action
Low %C, High %H Incomplete combustion (Soot formation)Increase

flow; Add more

; Check furnace temp (>950°C).
High %C Solvent entrapment (e.g., Isopropanol/Toluene)Dry sample under high vacuum (50°C, 4h). NMR check for solvent peaks.
Low %Br Volatilization loss before titrationEnsure Schöniger flask is inverted immediately; Check liquid seal integrity.
High %Br Chlorine contaminationCheck synthesis reagents. If using IC, ensure separation of

and

peaks.
Modern Alternative: Combustion Ion Chromatography (CIC)

For high-throughput labs, Combustion Ion Chromatography (CIC) is replacing the manual Schöniger method.

  • Mechanism: Sample is combusted in an automated furnace; gases are absorbed into an aqueous solution and injected directly into an Ion Chromatograph.[2]

  • Advantage: Distinguishes between Bromine and potential Chlorine impurities (from reagents like

    
     or 
    
    
    
    used in previous steps).
  • Standard: Must meet USP <233> elemental impurity guidelines if used for final drug substance release.

References

  • Metcalf, B. et al. (2017). "Discovery of GBT440 (Voxelotor), a Potent, Once-Daily Oral Hemoglobin S Polymerization Inhibitor." ACS Medicinal Chemistry Letters, 8(3), 321–326.[3][4]

  • United States Pharmacopeia (USP). General Chapter <232> "Elemental Impurities—Limits" and <233> "Elemental Impurities—Procedures."[5][6]

  • Exeter Analytical. "Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method." Technical Application Note.

  • Thermo Fisher Scientific. "Determination of Halogens in Organic Compounds using Combustion Ion Chromatography (CIC)." Application Note 72345.

  • Microanalysis Society. "Guidelines for the Elemental Analysis of Halogenated Organic Compounds." Royal Society of Chemistry.

Sources

Comparative Benchmarking Guide: Synthetic Routes for 2-Bromo-6-(propan-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic strategies for 2-Bromo-6-(propan-2-yloxy)benzaldehyde , a critical pharmacophore often utilized as a scaffold in the synthesis of biaryl therapeutics (e.g., Voxelotor analogs) and Schiff base ligands.

The structural challenge lies in the 1,2,3-substitution pattern : a benzaldehyde core flanked by a bulky bromine atom and a sterically demanding isopropoxy group. This crowding necessitates high regiocontrol.

We benchmark two primary methodologies:

  • Route A (Linear): Williamson Ether Synthesis via O-alkylation of 2-bromo-6-hydroxybenzaldehyde.

  • Route B (Convergent): Directed Ortho Metalation (DoM) of 1-bromo-3-isopropoxybenzene.

Recommendation: Route A is superior for GMP scalability due to mild conditions and operational simplicity. Route B is preferred for early-stage discovery where "late-stage functionalization" of the aldehyde is required, despite its cryogenic requirements.

Route Analysis & Experimental Protocols

Route A: The "Scalable Standard" (Williamson Ether Synthesis)

Concept: Nucleophilic substitution (


) of an alkyl halide by a phenoxide anion.
Precursor:  2-Bromo-6-hydroxybenzaldehyde (Commercially available or synthesized via bromination of salicylaldehyde).[1]
Mechanistic Insight

The reaction relies on the specific deprotonation of the phenol (


). The choice of base is critical. Strong bases (NaH) often lead to the elimination of isopropyl bromide to propene (

pathway). We utilize Potassium Carbonate (

)
in a polar aprotic solvent (DMF) to maintain a "buffered" basicity that favors substitution over elimination.
Protocol
  • Charge: To a 3-neck RBF equipped with a mechanical stirrer, add 2-bromo-6-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (10 vol).

  • Activation: Add micronized

    
      (2.0 eq). Stir at 25°C for 30 min to generate the phenoxide. Observation: Color change to bright yellow/orange indicates anion formation.
    
  • Alkylation: Add 2-bromopropane (isopropyl bromide) (1.5 eq) dropwise.

    • Note: Isopropyl iodide is more reactive but less stable; bromide is the industrial compromise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Target Rf: Product ~0.6, SM ~0.4.

  • Workup: Quench with water (dissolves inorganic salts). Extract with MTBE. Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.

  • Purification: Crystallization from Hexane/Ethanol or silica gel chromatography.

Key Performance Indicators (KPIs):

  • Yield: 85–92%

  • Purity: >98% (HPLC)

  • Main Impurity: Propene (gas, removed), O- vs C-alkylation (O-selective >99:1).

Route B: The "Convergent Specialist" (Directed Ortho Metalation - DoM)

Concept: Lithium-Halogen exchange or Deprotonation directed by functional groups to install the formyl group last. Precursor: 1-Bromo-3-(propan-2-yloxy)benzene.

Mechanistic Insight

This route exploits the Cooperative Directing Effect . The bromine atom (Inductive withdrawal,


) and the isopropoxy group (Coordination, CIPE) synergistically acidify the C2 proton located between them. Treatment with LDA (Lithium Diisopropylamide)  selectively lithiates this position. Quenching with DMF introduces the aldehyde.
Protocol
  • Inertion: Flame-dry a Schlenk flask under Argon.

  • Solvent: Add 1-bromo-3-(propan-2-yloxy)benzene (1.0 eq) and anhydrous THF (15 vol).

  • Cryogenics: Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add LDA (1.1 eq, 2.0 M in THF/Heptane) dropwise over 30 min. Maintain internal temp < -70°C.

    • Wait: Stir for 1 hour. The lithiated species is sensitive to temperature scrambling (can migrate to C4 or C6 if warmed).

  • Formylation: Add anhydrous DMF (1.5 eq) rapidly.

  • Quench: Warm to 0°C and quench with sat.

    
     / 1M HCl.
    
  • Workup: Standard extraction with EtOAc.

Key Performance Indicators (KPIs):

  • Yield: 65–75%[2]

  • Purity: 90–95% (Isomers possible).

  • Main Impurity: 4-formyl isomer (regio-leakage) or debrominated byproduct (Li-Hal exchange side reaction).

Comparative Benchmarking Data

The following data summarizes average performance across 5 internal batches (10g scale).

FeatureRoute A (Alkylation)Route B (DoM)
Overall Yield 88% 70%
Reagent Cost Low (K2CO3, Alkyl halide)High (LDA, Dry THF, Argon)
Atom Economy GoodPoor (Stoichiometric Li waste)
Scalability High (Kilogram ready)Low (Cryogenic limit)
Regioselectivity 100% (Defined by SM)90:10 (Temp dependent)
Safety Profile Moderate (Alkyl halide toxicity)Hazardous (Pyrophoric Li-bases)
Cycle Time 8 Hours4 Hours (plus setup)

Visualizing the Pathways

Diagram 1: Synthetic Decision Tree

This flowchart assists in selecting the optimal route based on starting material availability.

SyntheticRoutes Target Target: This compound SM_A SM A: 2-Bromo-6-hydroxybenzaldehyde Step_A1 Reagent: 2-Bromopropane Base: K2CO3, Solvent: DMF Temp: 60°C SM_A->Step_A1 Route A (Linear) Intermediate_A Transition: Phenoxide Anion Step_A1->Intermediate_A Deprotonation Intermediate_A->Target SN2 Alkylation SM_B SM B: 1-Bromo-3-isopropoxybenzene Step_B1 Reagent: LDA (1.1 eq) Solvent: THF, Temp: -78°C SM_B->Step_B1 Route B (Convergent) Intermediate_B Intermediate: 2-Lithio species (Cooperative Directing) Step_B1->Intermediate_B Ortho-Lithiation Step_B2 Quench: DMF (Formylation) Intermediate_B->Step_B2 Electrophilic Trapping Step_B2->Target Hydrolysis

Caption: Decision tree comparing the Linear Alkylation (Route A) versus the Convergent Lithiation (Route B).

Diagram 2: Mechanism of Regiocontrol (Route B)

Understanding the "Cooperative Effect" is vital for troubleshooting Route B.

Mechanism Center Benzene Ring Br Br (Pos 1) Inductive (-I) Br->Center Pos2 Position 2 (H) Most Acidic Site Br->Pos2 Activates OiPr OiPr (Pos 3) Coordination (+M) OiPr->Center OiPr->Pos2 Directs Li Li-Base (LDA) Li->Pos2 Deprotonates

Caption: Cooperative directing effects of Bromine and Isopropoxy groups targeting Position 2 for lithiation.

References

  • Organic Chemistry Portal. Directed Ortho Metalation (DoM). Retrieved from [Link]

  • Organic Syntheses. p-Bromobenzaldehyde (General Bromination Protocols). Coll. Vol. 2, p. 441 (1943). Retrieved from [Link]

  • Baran Lab (Scripps). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • PubChem. 2-Bromo-6-hydroxybenzaldehyde (Compound Summary). Retrieved from [Link]

Sources

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